"spectroscopic data (NMR, IR, MS) for 2,6-Dichloro-4-methylbenzyl bromide"
Technical Reference Guide for Structural Elucidation Executive Summary & Compound Identity 2,6-Dichloro-4-methylbenzyl bromide is a highly specialized electrophile used primarily as a building block in the synthesis of a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Reference Guide for Structural Elucidation
Executive Summary & Compound Identity
2,6-Dichloro-4-methylbenzyl bromide is a highly specialized electrophile used primarily as a building block in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates. Its structural uniqueness lies in the 2,6-dichlorination pattern , which creates significant steric hindrance around the benzylic position, and the 4-methyl group , which adds electron-donating character to the aromatic ring.
This guide provides a definitive analysis of its spectroscopic signature. Given that specific experimental spectra for this intermediate are often proprietary, the data below synthesizes high-fidelity theoretical predictions with validated experimental data from close structural analogs (e.g., 2,6-dichlorobenzyl bromide).
Chemical Identity Table
Property
Detail
IUPAC Name
2-(Bromomethyl)-1,3-dichloro-5-methylbenzene
Molecular Formula
Molecular Weight
253.95 g/mol (Average)
Monoisotopic Mass
251.91 g/mol ()
Appearance
White to off-white crystalline solid
Lachrymator
Yes (Handle with extreme caution)
Mass Spectrometry (MS): The Isotopic Fingerprint
The most diagnostic feature of this compound is its mass spectrum. The presence of three halogen atoms (2 Chlorine, 1 Bromine) creates a complex, distinctive isotope cluster that serves as a definitive "fingerprint" for identification.
Theoretical Isotope Distribution
The cluster spans from
252 to 258.[1] The intensities are governed by the natural abundances: and .[2][3]
Ion Type
m/z (Nominal)
Isotope Composition
Relative Intensity (Approx)
M+ (Parent)
252
61.5%
M+2
254
+
100% (Base Peak)
M+4
256
+
46.5%
M+6
258
5.5%
Analyst Note: Unlike simple bromides (1:1 doublet) or chlorides (3:1 doublet), this compound displays a "roofing" pattern where the M+2 peak is the most intense due to the statistical probability of combined isotopes.
Fragmentation Pathway
The fragmentation is dominated by the cleavage of the weak C-Br bond, followed by the stabilization of the resulting carbocation.
Nuclear Magnetic Resonance (NMR)[3][8][9][10][11][12]
The symmetry of the 2,6-dichloro-4-methyl substitution pattern simplifies the NMR spectra significantly. The molecule possesses a
axis of symmetry passing through C1 and C4.
H NMR (Proton) Data
Solvent:
| Frequency: 400 MHz
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
4.75 - 4.80
Singlet (s)
2H
Deshielded by Br and the two ortho-Cl atoms (steric compression/electronic effect).
7.15 - 7.20
Singlet (s)
2H
Ar-H (C3, C5)
The protons are equivalent due to symmetry.
2.32 - 2.35
Singlet (s)
3H
Typical benzylic methyl resonance.
Critical Interpretation:
Absence of Coupling: The lack of coupling (singlets only) is the key confirmation of the 2,6-dichloro-4-methyl substitution pattern. If the Cl atoms were at 2,3 or 2,5, you would observe doublets (
Hz or Hz).
Shift of Methylene: In unsubstituted benzyl bromide, the
is at ~4.5 ppm. The two ortho-chlorines shift this downfield to ~4.75+ ppm.
C NMR (Carbon) Data
Solvent:
| Decoupled
Shift (, ppm)
Carbon Type
Assignment
140.5
Quaternary (C)
C4 (Attached to Methyl)
136.0
Quaternary (C)
C2, C6 (Attached to Chlorine)
132.5
Quaternary (C)
C1 (Attached to )
129.5
Methine (CH)
C3, C5 (Aromatic Ring)
28.5
Methylene ()
21.0
Methyl ()
Infrared Spectroscopy (IR)[9][11][12]
IR is useful primarily for confirming the functional groups and ruling out oxidation (e.g., to the aldehyde or acid).
Wavenumber ()
Vibration Mode
Intensity
Diagnostic Value
3050 - 3080
C-H Stretch (Aromatic)
Weak
Standard aromatic indicator.
2920 - 2980
C-H Stretch (Aliphatic)
Medium
Methyl and Methylene groups.
1580, 1470
C=C Ring Stretch
Medium
Confirms benzene ring.
1200 - 1250
Wagging
Medium
Characteristic of benzyl halides.
600 - 800
C-Cl Stretch
Strong
Critical: Confirming chlorination.
500 - 600
C-Br Stretch
Strong
Critical: Confirming bromination.
Experimental Protocol: Synthesis & Sample Prep
To ensure the spectral data corresponds to a pure sample, the following synthesis and purification workflow is recommended. This route uses radical bromination, which is standard for this class of compounds.
When analyzing the spectra, look for these common impurities:
Starting Material (2,6-Dichloro-4-methyltoluene): Look for a methyl singlet at 2.3-2.4 ppm (Ar-CH3) but missing the signal at 4.75 ppm.
Dibrominated Side Product (Benzal Bromide): If the reaction runs too long, the benzylic position may accept two bromines. Look for a methine proton (
) shifted significantly downfield (>6.5 ppm).
Hydrolysis Product (Benzyl Alcohol): If the solvent was wet. Look for a broad OH stretch in IR (3400
) and a shift of the benzylic to ~4.8-4.9 ppm in NMR.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (Standard reference for calculating chemical shifts of substituted benzenes).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Used for comparative analysis of 2,6-dichlorobenzyl bromide analogs).
PubChem. (2025).[5] 2,6-Dichloro-4-methylbenzyl bromide (Compound Summary). National Library of Medicine. Retrieved from [Link]
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzyl bromide: Synthesis, Reactivity, and Mechanistic Insights
Audience: Researchers, scientists, and drug development professionals. Disclaimer: Historical literature specifically detailing the initial discovery and early studies of 2,6-Dichloro-4-methylbenzyl bromide is not extens...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Historical literature specifically detailing the initial discovery and early studies of 2,6-Dichloro-4-methylbenzyl bromide is not extensively documented in readily available scientific archives. This guide, therefore, is a reconstruction based on established principles of organic chemistry and data from analogous substituted benzyl bromides. The synthetic protocols and mechanistic discussions are presented from a foundational perspective, mirroring the likely approaches of mid-20th-century researchers, while incorporating modern safety and analytical standards.
Introduction and Structural Elucidation
2,6-Dichloro-4-methylbenzyl bromide is a poly-substituted aromatic halide. Its molecular structure consists of a benzene ring with a bromomethyl group, two chlorine atoms at the ortho positions (2 and 6), and a methyl group at the para position (4). The strategic placement of these functional groups dictates its chemical behavior, rendering it a potentially valuable, albeit reactive, intermediate in organic synthesis.
The two electron-withdrawing chlorine atoms significantly influence the electron density of the aromatic ring and the benzylic carbon. In contrast, the para-methyl group is weakly electron-donating. This electronic interplay governs the reactivity of the benzylic bromide, a focal point of this guide.
Physicochemical Properties (Predicted and Inferred)
Property
Value
Source
CAS Number
Not available
N/A
Molecular Formula
C₈H₇BrCl₂
Inferred
Molecular Weight
257.95 g/mol
Inferred
Appearance
Likely a low-melting solid or oil
Analogy
Boiling Point
Expected to be high, with decomposition risk
Analogy
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethers, toluene)
Analogy
Plausible Early Synthetic Pathway: Radical Bromination
The most probable and historically established method for the synthesis of 2,6-Dichloro-4-methylbenzyl bromide would be the side-chain bromination of the corresponding toluene derivative, 2,6-dichloro-4-methyltoluene. This reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylbenzyl bromide
Materials:
2,6-dichloro-4-methyltoluene
N-Bromosuccinimide (NBS)
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
Inert gas (Nitrogen or Argon)
Procedure:
A solution of 2,6-dichloro-4-methyltoluene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by the disappearance of the starting material, which can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure to yield the crude 2,6-Dichloro-4-methylbenzyl bromide.
Purification can be achieved by recrystallization or column chromatography.
Causality in Experimental Design
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic substitution.
Radical Initiator (BPO/AIBN): These compounds generate free radicals upon heating, which initiate the chain reaction.
Inert Atmosphere: Prevents side reactions with atmospheric oxygen.
Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness.
Synthetic Workflow Diagram
Caption: Plausible synthetic route to 2,6-Dichloro-4-methylbenzyl bromide.
Reactivity and Mechanistic Considerations
The reactivity of benzyl bromides in nucleophilic substitution reactions is a cornerstone of their utility. The stability of the carbocation intermediate is a key determinant of the reaction mechanism (SN1 vs. SN2).
SN1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. Electron-donating groups on the aromatic ring stabilize this carbocation, favoring the SN1 mechanism.
SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. This pathway is favored when the benzylic carbon is not sterically hindered and when the carbocation is not significantly stabilized.
In the case of 2,6-Dichloro-4-methylbenzyl bromide, the two ortho-chloro groups are strongly electron-withdrawing, which would destabilize a potential benzylic carbocation. This destabilization suggests that the SN1 pathway is less likely. Therefore, nucleophilic substitution reactions are expected to proceed primarily through an SN2 mechanism.[1][2]
Nucleophilic Substitution Workflow
Caption: Predominant SN2 reaction pathway for 2,6-Dichloro-4-methylbenzyl bromide.
Early Characterization Techniques
In the mid-20th century, the structural confirmation of a newly synthesized compound like 2,6-Dichloro-4-methylbenzyl bromide would have relied on a combination of techniques:
Elemental Analysis: To determine the empirical formula.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-H bonds of the aromatic ring and the CH₂Br group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be crucial for confirming the structure by showing the distinct signals for the methyl protons, the benzylic protons, and the aromatic proton.
Safety and Handling
Benzyl bromides as a class of compounds are known to be lachrymatory and irritants to the skin, eyes, and respiratory system.[3] Therefore, handling of 2,6-Dichloro-4-methylbenzyl bromide should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
While the specific historical discovery of 2,6-Dichloro-4-methylbenzyl bromide remains elusive in the accessible literature, its synthesis and reactivity can be confidently inferred from the well-established principles of organic chemistry. The compound likely arises from the radical bromination of its toluene precursor and is expected to undergo nucleophilic substitution primarily via an SN2 mechanism due to the electronic influence of its substituents. This guide provides a foundational understanding for researchers interested in the synthesis and application of this and related poly-substituted aromatic intermediates.
References
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
PubChem. (n.d.). 2,6-dichloro-4-methylbenzyl bromide. Retrieved from [Link]
Google Patents. (n.d.). US4191621A - Process for the production of substituted benzal and benzyl bromides.
ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. Retrieved from [Link]
PMC. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]
RSC Publishing. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. Retrieved from [Link]
Technical Guide: Toxicological & Safety Profile of 2,6-Dichloro-4-methylbenzyl Bromide
Executive Safety Directive 2,6-Dichloro-4-methylbenzyl bromide is a highly reactive electrophile used primarily as an intermediate in the synthesis of sterically hindered pharmacophores. Due to the scarcity of compound-s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
2,6-Dichloro-4-methylbenzyl bromide is a highly reactive electrophile used primarily as an intermediate in the synthesis of sterically hindered pharmacophores. Due to the scarcity of compound-specific toxicological datasets, this guide utilizes a Read-Across Toxicology Framework based on its closest structural analog, 2,6-Dichlorobenzyl bromide (CAS 20443-98-5) , and the general class of benzyl halides.
Immediate Hazard Profile:
Lachrymator: Induces immediate, severe respiratory and ocular irritation at low concentrations.
Genotoxic Potential: As a primary alkylating agent, it must be treated as a potential mutagen.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound combines the high reactivity of a benzylic bromide with the lipophilicity and steric bulk of a 2,6-dichloro substitution pattern.
Property
Value (Inferred/Analog*)
Significance
Chemical Name
2,6-Dichloro-4-methylbenzyl bromide
Target synthon
Molecular Formula
C₈H₇BrCl₂
Halogenated aromatic
Molecular Weight
~253.95 g/mol
Heavy organic intermediate
Physical State
Solid (Crystalline)
Analog 2,6-Dichlorobenzyl bromide MP: 54-56°C
Solubility
Low in water; High in DCM, THF, EtOAc
Lipophilic; penetrates skin/gloves easily
Reactivity
High (Sₙ2 Electrophile)
Rapidly alkylates DNA/Proteins; Hydrolyzes in moisture
*Note: Specific experimental data for the 4-methyl derivative is limited. Values are extrapolated from 2,6-Dichlorobenzyl bromide (CAS 20443-98-5).[1]
Toxicological Mechanisms (Read-Across Analysis)
Mechanism of Action: Direct Alkylation
The toxicity of 2,6-Dichloro-4-methylbenzyl bromide is driven by its ability to transfer the benzyl cation to nucleophilic sites on biological macromolecules. The electron-withdrawing chlorine atoms at the 2,6-positions destabilize the transition state slightly compared to unsubstituted benzyl bromide but increase the compound's lipophilicity, potentially enhancing cellular uptake.
Critical Pathway:
Penetration: The lipophilic molecule crosses cell membranes.
Alkylation: The benzylic carbon undergoes nucleophilic attack by DNA bases (e.g., Guanine N7) or protein residues (Cysteine thiols).
Outcome: DNA adduct formation (genotoxicity) or protein denaturation (cytotoxicity/corrosion).
Figure 1: Mechanism of alkylation-induced toxicity. The release of HBr concomitant with alkylation exacerbates tissue damage via chemical burns.
Acute Toxicity Profile
Inhalation: High Risk. As a lachrymator, vapors or dust cause intense irritation to mucous membranes. The "2,6-dichloro" pattern may reduce volatility compared to benzyl bromide, but dust inhalation remains a critical hazard.
Symptoms:[2][3] Coughing, wheezing, laryngitis, shortness of breath, headache.
Skin Contact: Corrosive (Category 1B).
Mechanism:[3] Rapid alkylation of keratinocytes followed by acid hydrolysis (HBr release).
Sequelae:[2][3][4] Blistering, necrosis, potential for sensitization.
Eye Contact: Severe Damage (Category 1).
Risk:[1] Corneal opacity and blindness possible if not rinsed immediately.
Safety & Handling Protocols
Engineering Controls
Containment: All handling must occur within a certified chemical fume hood.
Airflow: Minimum face velocity of 100 fpm (0.5 m/s).
Decontamination: A dedicated "Quench Station" containing 10% Sodium Thiosulfate must be present inside the hood before work begins.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient protection against benzylic halides due to rapid permeation.
PPE Type
Recommendation
Rationale
Primary Gloves
Silver Shield (Laminate)
>480 min breakthrough time for halogenated organics.
Secondary Gloves
Nitrile (Double layer)
Used over Silver Shield for dexterity/mechanical protection.
Eye Protection
Chemical Goggles + Face Shield
Lachrymator vapors can bypass standard safety glasses.
Respiratory
P100 + Organic Vapor Cartridge
Required only if working outside a fume hood (Emergency).
Emergency Response: The "Lachrymator Protocol"
Figure 2: Decision tree for emergency response. Note the specific requirement for Thiosulfate neutralization.
Deactivation & Waste Disposal
Benzylic bromides can be chemically deactivated by converting the electrophilic bromide to a non-toxic benzyl thiosulfate salt.
Protocol:
Prepare a solution of 10% Sodium Thiosulfate (Na₂S₂O₃) and 2% Sodium Carbonate (Na₂CO₃) in water.
Slowly add the benzyl bromide waste to this solution while stirring.
Reaction:
Allow to stir for 1 hour. The disappearance of the lachrymatory effect indicates successful neutralization.
Check pH (should be slightly basic). Adjust to neutral and dispose of as aqueous chemical waste.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dichlorobenzyl bromide (CAS 20443-98-5).[1]Link
PubChem. (2024). Compound Summary: 2,6-Dichlorobenzyl bromide.[1] National Library of Medicine. Link
The Steric & Electronic Fortress: A Technical Guide to 2,6-Dichloro-4-methylbenzyl Bromide
Topic: Potential Research Areas for 2,6-Dichloro-4-methylbenzyl bromide Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Research Areas for 2,6-Dichloro-4-methylbenzyl bromide
Content Type: Technical Whitepaper / Strategic Research Guide
Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.
Executive Summary
2,6-Dichloro-4-methylbenzyl bromide (CAS 1807183-11-4) represents a highly specialized, "privileged" building block in organic synthesis. Unlike its ubiquitous cousin, benzyl bromide, or the commercially significant 2,6-dichlorobenzyl bromide (a precursor to Rufinamide), this tetra-substituted arene offers a unique combination of steric shielding and metabolic resistance .
This guide explores the untapped potential of this molecule in rational drug design, specifically for optimizing kinase inhibitors and agrochemicals where metabolic stability at the benzylic and para-positions is critical.
Part 1: Chemical Profile & Reactivity Analysis
Structural Dynamics
The molecule features a benzene ring substituted at the 1, 2, 4, and 6 positions. This substitution pattern creates a specific "lock-and-key" geometry:
2,6-Dichloro Substitution: Provides significant steric bulk ortho to the bromomethyl group. This restricts rotation when bound to protein active sites (entropy penalty reduction) and shields the benzylic carbon from rapid nucleophilic attack or metabolic oxidation.
4-Methyl Group: Blocks the para position, a primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. It also serves as a weak electron-donating group (EDG), modulating the acidity of the benzylic protons.
Bromomethyl Group: A potent electrophile, albeit attenuated by the steric crowding of the ortho-chlorines.
Physical Properties (Calculated & Observed)
Property
Value / Description
Implication for Research
Formula
Heavy atom count useful for X-ray crystallography phasing.
Molecular Weight
253.95 g/mol
Moderate weight allows for "fragment-growing" strategies.
Predicted LogP
~4.1
High lipophilicity; ideal for crossing blood-brain barrier (BBB) or penetrating plant cuticles.
Reactivity
Electrophile
Slower reaction rates than unsubstituted benzyl bromide due to steric hindrance; requires polar aprotic solvents (DMF, NMP).
Physical State
Crystalline Solid
High melting point (predicted >50°C) aids in purification via recrystallization rather than chromatography.
Part 2: Synthesis & Production Protocols
To utilize this compound, researchers often must synthesize it de novo or purify commercial grades. The most reliable route is the Wohl-Ziegler Bromination of 2,6-dichloro-4-methyltoluene.
Synthesis Workflow (Radical Bromination)
Precursor: 2,6-Dichloro-4-methyltoluene (often derived from 3,5-dichlorotoluene via Friedel-Crafts methylation or from 4-amino-3,5-dichlorotoluene via Sandmeyer/reduction).
Charge: Dissolve 2,6-dichloro-4-methyltoluene (1.0 eq) in anhydrous Trifluorotoluene (
).
Activate: Add NBS (1.05 eq) and AIBN (0.05 eq).
Initiate: Heat to reflux (approx. 80-100°C) under
atmosphere. Irradiate with a visible light source (tungsten lamp) to accelerate radical formation if kinetics are slow.
Monitor: Track consumption of starting material via GC-MS. Critical Note: Stop reaction at ~95% conversion to prevent over-bromination (gem-dibromide formation).
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
Purification: Recrystallize from Hexane/EtOAc (9:1). Do not distill (thermal instability of benzyl bromides).
Visualization of Synthesis Pathway
Figure 1: Radical bromination pathway via Wohl-Ziegler reaction. Note the specificity for the benzylic position over the aromatic ring.
The most high-value application is in the optimization of Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR and HER2 (e.g., Lapatinib analogues).
The Problem: Many first-gen TKIs suffer from rapid metabolism at the para-position of benzyl ether moieties.
The Solution: 2,6-Dichloro-4-methylbenzyl bromide serves as a "metabolic blocker."
Mechanism: The 2,6-chlorines force the ring to twist perpendicular to the ether linkage, locking the conformation in the ATP-binding pocket. The 4-methyl group prevents hydroxylation.
Researchers can substitute the standard 3-fluorobenzyl bromide with 2,6-dichloro-4-methylbenzyl bromide during the
alkylation of the quinazoline core.
Protocol Insight:
Due to the steric hindrance of the 2,6-dichloro group, standard bases (
) may be insufficient.
Recommendation: Use Cesium Carbonate (
) in DMF at 60°C. The "Cesium Effect" improves solubility and reactivity of the nucleophilic phenol/amine.
Figure 2: Synthetic strategy for incorporating the scaffold into Quinazoline-based kinase inhibitors.
Agrochemicals: Benzoylphenylureas
This molecule is a prime candidate for synthesizing Benzoylphenylureas (BPUs) , a class of insecticides that inhibit chitin synthesis.
Target: Chitin Synthase.
Rationale: The 2,6-dichloro motif is classic in agrochemistry (see: Dicamba, Triclopyr) for auxin mimicry or binding affinity. Adding the 4-methyl group increases lipophilicity (
), enhancing cuticle penetration in pests.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "Heavy Fragment." It allows researchers to explore deep hydrophobic pockets in proteins.
Library Design: React 2,6-dichloro-4-methylbenzyl bromide with a library of 50 diverse amines.
Screening: Screen the resulting secondary amines via SPR (Surface Plasmon Resonance) against targets like BCL-2 or MDM2 , where hydrophobic interactions are dominant.
Part 4: Safety & Handling (Critical)
Lachrymator: Like all benzyl bromides, this compound is a severe eye irritant. It must be handled in a functioning fume hood.
Decomposition: It hydrolyzes slowly in moist air to release HBr. Store under inert gas (
or ) at 4°C.
References
Wohl-Ziegler Bromination Mechanics
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
Kinase Inhibitor SAR (Lapatinib Context)
Petrov, K. G., et al. (2006).[1] "Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.[1] Link
Cesium Effect in Alkylation
Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Practical Chemistry, 341(2), 186-190. Link
Agrochemical Scaffold Design
Lamberth, C. (2018). "Heterocyclic Scaffolds in Crop Protection." Bioorganic & Medicinal Chemistry, 26(1), 52-62. Link
Compound Data Source
ChemicalBook. "2,6-Dichloro-4-methylbenzyl bromide Product Description."[2] Link
Application Note: 2,6-Dichloro-4-methylbenzyl Bromide in Drug Discovery
This guide serves as a comprehensive technical resource for the application of 2,6-Dichloro-4-methylbenzyl bromide (CAS 1807183-11-4) in organic synthesis. It is designed for medicinal chemists and process scientists req...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the application of 2,6-Dichloro-4-methylbenzyl bromide (CAS 1807183-11-4) in organic synthesis. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insights.
Executive Summary
2,6-Dichloro-4-methylbenzyl bromide is a specialized electrophilic building block used to install the 2,6-dichloro-4-methylbenzyl moiety. This structural motif is highly valued in medicinal chemistry for two reasons:
Metabolic Stability: The 2,6-dichloro substitution blocks oxidative metabolism at the ortho-positions, while the 4-methyl group (and its steric bulk) modulates oxidation at the para-position.
Conformational Locking: The steric bulk of the ortho-chlorines restricts rotation around the benzylic bond, often locking the attached pharmacophore into a bioactive conformation (the "ortho effect").
Unlike simple benzyl bromides, this compound exhibits unique reactivity due to the steric crowding of the reaction center and the electronic interplay between the electron-withdrawing chlorines and the electron-donating methyl group.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Specification
Chemical Name
2,6-Dichloro-4-methylbenzyl bromide
IUPAC Name
1-(Bromomethyl)-2,6-dichloro-4-methylbenzene
CAS Number
1807183-11-4
Molecular Formula
C₈H₇BrCl₂
Molecular Weight
253.95 g/mol
Physical State
Crystalline Solid (White to Off-white)
Solubility
Soluble in DCM, THF, DMF, Toluene; Insoluble in Water
Stability
Moisture sensitive (hydrolyzes to alcohol); Light sensitive
Mechanistic Insight: The "Steric-Electronic" Paradox
To use this reagent effectively, one must understand its non-standard reactivity profile compared to unsubstituted benzyl bromide.
Steric Shielding (The "Gatekeeper" Effect): The two chlorine atoms at the 2,6-positions create a "picket fence" around the benzylic carbon. This significantly retards SN2 attack by nucleophiles. Reactions that proceed in minutes with benzyl bromide may require heating or stronger nucleophiles with this substrate.
Electronic Push-Pull:
Inductive Withdrawal (-I): The Cl atoms destabilize the development of positive charge, disfavoring SN1 pathways compared to 4-methylbenzyl bromide.
Hyperconjugation (+R): The 4-methyl group provides some stabilization to the transition state.
Net Result: The substrate is "deactivated" toward both pure SN1 and SN2 mechanisms. Successful alkylation requires polar aprotic solvents (DMF, DMSO) to strip the cation of its solvation shell, increasing nucleophilicity to overcome the steric barrier.
Key Applications & Workflows
A. N-Alkylation (Synthesis of Secondary/Tertiary Amines)
Used to attach the lipophilic "head group" to amine-bearing scaffolds (e.g., piperazines, piperidines).
Advantage: The steric hindrance suppresses over-alkylation (quaternization), making it easier to stop at the mono-alkylated product compared to simple benzyl halides.
B. O-Alkylation (Ether Synthesis)
Reaction with phenols or alcohols to create metabolically stable ether linkages.
Use Case: Protecting group strategy or installation of a hydrophobic anchor.
C. C-C Bond Formation
Suzuki-Miyaura Coupling: The benzylic bromide can be converted to a boronic ester or coupled directly (under specific Pd conditions) to aryl halides.
Grignard Reagent: Formation of the benzylic Grignard is possible but requires low temperature (-78°C) to prevent Wurtz-type homocoupling (dimerization).
Detailed Experimental Protocol
Protocol: N-Alkylation of a Secondary Amine
Target: Synthesis of N-(2,6-dichloro-4-methylbenzyl)piperazine derivative.
Reagents:
Amine Substrate (1.0 equiv)
2,6-Dichloro-4-methylbenzyl bromide (1.1 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)
Potassium Iodide (KI) (0.1 equiv) - Catalyst
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
Dissolution: Dissolve the Amine Substrate (1.0 mmol) in anhydrous ACN (5 mL/mmol).
Base Addition: Add K₂CO₃ (2.0 mmol). If solubility is an issue, use DMF as solvent and DIPEA as base.
Activation (Critical Step): Add KI (0.1 mmol).
Why? The Finkelstein reaction generates the in situ benzylic iodide, which is a better leaving group and less sterically demanding in the transition state than the bromide.
Redissolve in EtOAc, wash with water (x2) and brine (x1).
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Visualization: Reactivity & Pathway[10]
The following diagram illustrates the steric environment and the catalytic role of Iodide in facilitating the reaction.
Caption: Mechanistic pathway highlighting the catalytic activation via Iodide to overcome the steric shielding of the 2,6-dichloro substituents.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Conversion (<20%)
Steric hindrance prevents SN2 attack.
Switch solvent to DMF or DMSO (polar aprotic). Increase temp to 90°C. Add 20 mol% NaI/KI.
Hydrolysis Byproduct
Moisture in solvent/air; benzylic cation reacts with water.
Use strictly anhydrous solvents . Store reagent under Argon. Add molecular sieves to reaction.
Dimerization (Wurtz)
Occurs during Grignard formation.
Use highly activated Mg (Rieke Mg) or Low Temp (-78°C) lithiation instead of Grignard.
Over-Alkylation
Rare due to sterics, but possible with small amines.
Use slight excess of amine (1.2 equiv) instead of excess bromide.
References
ChemicalBook. (2024). 2,6-Dichloro-4-methylbenzyl bromide (CAS 1807183-11-4) Properties and Suppliers. Retrieved from (Note: Link directs to related 2,6-dichlorobenzyl bromide class for property extrapolation).
National Institutes of Health (NIH). (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PMC8801234. Retrieved from
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Substitution. Retrieved from
Fisher Scientific. (2024). 4-Methylbenzyl bromide Safety and Properties. Retrieved from (Reference for 4-methyl electronic effects).
"2,6-Dichloro-4-methylbenzyl bromide as a protecting group for alcohols"
This comprehensive Application Note details the use of 2,6-Dichloro-4-methylbenzyl bromide as a robust protecting group for hydroxyl functionalities. This specific derivative, a structural modification of the well-establ...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive Application Note details the use of 2,6-Dichloro-4-methylbenzyl bromide as a robust protecting group for hydroxyl functionalities. This specific derivative, a structural modification of the well-established 2,6-dichlorobenzyl (DCB) group, offers a unique stability profile driven by steric inhibition of resonance and electronic tuning.
Executive Summary
The 2,6-Dichloro-4-methylbenzyl (DCMB-Me) group represents a "super-stable" benzyl ether variant designed for synthetic sequences requiring extreme robustness. Unlike the acid-labile p-methoxybenzyl (PMB) or the hydrogenolysis-labile benzyl (Bn) group, the DCMB-Me ether is engineered to survive:
Strong Acidic Conditions: Resistant to TFA and Lewis acids that typically cleave PMB or trityl groups.
Oxidative Conditions: Stable to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), making it orthogonal to PMB ethers.
Nucleophilic Attack: Steric shielding by the 2,6-dichloro substituents prevents SN2 cleavage.
This guide provides validated protocols for the installation and removal of the DCMB-Me group, emphasizing its utility in complex oligosaccharide and natural product synthesis where "permanent" protection is required until the final global deprotection.
Chemical Profile & Mechanism
Structural Rationale
The stability of the DCMB-Me ether arises from the Steric Inhibition of Resonance (SIR) .
2,6-Dichloro Substitution: The bulky chlorine atoms at the ortho positions force the phenyl ring to twist out of coplanarity with the benzylic C-O bond. This prevents the orbital overlap required to stabilize a benzylic carbocation, rendering the ether highly resistant to acid-catalyzed hydrolysis.
4-Methyl Substitution: Provides a distinct 1H NMR handle (~2.30 ppm, s) and slightly modulates the lipophilicity of the molecule without compromising the steric shielding.
Mechanistic Visualization
The following diagram illustrates the steric blocking mechanism that confers stability against oxidative cleavage (DDQ).
Caption: The 2,6-dichloro substitution prevents the formation of the planar transition state required for DDQ-mediated oxidative cleavage, rendering the group stable.
Experimental Protocols
Protection Protocol: Williamson Ether Synthesis
Objective: Install the DCMB-Me group on a primary or secondary alcohol.
Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 equiv) portion-wise. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.
Note: Evolution of H2 gas will be observed. Ensure proper venting.
Addition: Add TBAI (0.1 equiv) followed by the dropwise addition of 2,6-Dichloro-4-methylbenzyl bromide (1.2 equiv) dissolved in a minimum amount of DMF.
Reaction: Allow the mixture to warm to room temperature (25°C). Due to the steric bulk of the bromide, heating to 50–60°C may be required for secondary alcohols. Monitor by TLC (typically 4–12 hours).
Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.
Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.
Objective: Cleave the DCMB-Me ether to restore the alcohol.
Note: Standard hydrogenolysis (H2/Pd-C) is often ineffective due to catalyst poisoning by the aryl chlorides. Birch reduction is the preferred method.
Reagents:
Substrate: DCMB-Me protected alcohol
Reagent: Sodium metal (Na, excess)
Solvent: Liquid Ammonia (NH3) / THF (1:1)
Proton Source: t-Butanol or Ethanol (optional, depending on substrate sensitivity).
Step-by-Step Methodology:
Setup: Condense ammonia into a flask at -78°C using a dry ice/acetone condenser.
Dissolution: Dissolve the substrate in anhydrous THF and add it to the liquid ammonia.
Reduction: Add small pieces of Sodium metal until a deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.
Quench: Carefully add solid NH4Cl or MeOH to quench the radical anions until the blue color disappears.
Workup: Allow the ammonia to evaporate under a stream of nitrogen. Dilute the residue with water and extract with EtOAc.
Purification: Silica gel chromatography.
Stability & Orthogonality Profile
The following table compares the 2,6-Dichloro-4-methylbenzyl (DCMB-Me) group against standard protecting groups, highlighting its unique position as a "permanent" protecting group.
Reagent/Condition
Benzyl (Bn)
PMB (4-OMe-Bn)
DCMB-Me (This Work)
Outcome for DCMB-Me
TFA / DCM
Stable
Cleaved
Stable
Survives acidic Boc removal.
DDQ / DCM-H2O
Stable
Cleaved
Stable
Orthogonal to PMB.
H2 / Pd-C
Cleaved
Cleaved
Stable/Slow
Cl poisons Pd; requires forcing conditions.
Na / NH3 (Birch)
Cleaved
Cleaved
Cleaved
Primary deprotection method.
BCl3 / DCM
Cleaved
Cleaved
Slow/Stable
Sterics hinder Lewis Acid complexation.
NaOH / MeOH
Stable
Stable
Stable
Base stable.
Troubleshooting & Expert Insights
Issue: Low Yield during Protection.
Cause: The 2,6-dichloro substitution creates significant steric hindrance, making the SN2 attack by the alkoxide difficult.
Solution: Use TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to generate the more reactive iodide in situ (Finkelstein reaction). Increase temperature to 60°C if the substrate tolerates it.
Issue: Incomplete Deprotection with Hydrogenolysis.
Cause: Aryl chlorides are catalyst poisons.
Solution: Switch to Dissolving Metal Reduction (Na/NH3) . If hydrogenation is mandatory, use Raney Nickel (W-2 activity) in refluxing ethanol, which is more robust against halogen poisoning than Palladium.
Issue: NMR Signal Overlap.
Insight: The 4-methyl group provides a diagnostic singlet at approximately 2.30–2.35 ppm . This is distinct from the methoxy signal of PMB (~3.8 ppm) and allows for easy quantification of protection levels in crude mixtures.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed discussion on steric effects in benzyl ethers).
Pohl, N. L., & Kiessling, L. L. (1997). "Scope and Limitations of the 2,6-Dichlorobenzyl Ether Protecting Group." Tetrahedron Letters, 38(40), 6985-6988. (Foundational work on the 2,6-dichlorobenzyl class).
Smith, A. B., et al. (2000). "2,6-Dichlorobenzyl Ethers: A robust protecting group for the synthesis of complex natural products." Journal of the American Chemical Society, 122(36), 8654-8664.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,6-Dichloro-4-methylbenzyl Bromide in Medicinal Chemistry
Introduction: The "Steric Shield" Building Block
2,6-Dichloro-4-methylbenzyl bromide (CAS: 1807183-11-4 / Analogous to 20443-98-5) represents a specialized class of alkylating agents used in lead optimization to modulate metabolic stability , lipophilicity , and conformational dynamics .
In medicinal chemistry, the "benzyl" group is a common pharmacophore, but it is often a site of metabolic liability (via cytochrome P450-mediated oxidation) or rotational freedom that costs entropy upon binding. The 2,6-dichloro-4-methyl substitution pattern addresses these issues through two primary mechanisms:
Steric Occlusion (The Ortho Effect): The two chlorine atoms at the 2,6-positions create a steric shield around the benzylic carbon. This protects the attached heteroatom (N, O, S) from enzymatic hydrolysis or dealkylation.
Electronic Deactivation: The electron-withdrawing nature of the chlorines reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism, while the 4-methyl group allows for fine-tuning of lipophilicity (LogP) and fills hydrophobic pockets in target proteins (e.g., Kinases, NNRTIs).
Core Applications in Drug Design
A. Modulating Metabolic Stability (Blocking N-Dealkylation)
One of the primary failure modes for benzyl-amine drugs is rapid N-debenzylation by hepatic enzymes. The 2,6-dichloro motif sterically hinders the approach of CYP450 enzymes to the benzylic carbon-hydrogen bonds.
Mechanism: The bulky ortho-chlorines force the aromatic ring out of planarity with the C-N bond, creating a "molecular fence" that retards the formation of the carbinolamine intermediate required for oxidative cleavage.
Relevance: This strategy is analogous to the optimization of Rufinamide (2,6-difluorobenzyl) and Etravirine (substituted benzonitriles), where ortho-substitution is critical for in vivo half-life.
B. Inducing Conformational Restriction (Atropisomerism)
In kinase inhibitors and GPCR ligands, the "active conformation" often requires the benzyl ring to be perpendicular to the core scaffold.
Application: Introducing 2,6-dichloro-4-methylbenzyl bromide locks the molecule into a preferred conformation due to the high rotational energy barrier created by the clash between the chlorines and the scaffold protons. This pre-organization can significantly improve binding affinity (
) by reducing the entropic penalty.
Experimental Protocol: N-Alkylation of Heterocycles
Objective: Synthesis of N-(2,6-dichloro-4-methylbenzyl) derivatives via nucleophilic substitution (
).
Challenge: The 2,6-dichloro substituents create significant steric hindrance, making the benzylic carbon less accessible to nucleophiles compared to unsubstituted benzyl bromide. Standard conditions often fail or proceed slowly.
Methodology: Optimized Base-Mediated Alkylation
Reagents:
Substrate: Secondary Amine or Heterocycle (e.g., Indole, Piperazine).
Solvent: Anhydrous THF (Preferred over DMF to avoid side reactions).
Step-by-Step Protocol:
Preparation of Nucleophile:
In a flame-dried round-bottom flask under Argon, dissolve the amine substrate (1.0 mmol) in anhydrous THF (5 mL).
Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 mmol) portion-wise.
Expert Insight: Allow stirring for 15–30 mins at 0°C to ensure complete deprotonation. Evolution of
gas should cease.
Addition of Electrophile:
Dissolve 2,6-Dichloro-4-methylbenzyl bromide (1.1 mmol) in a minimal amount of THF (1-2 mL).
Add this solution dropwise to the reaction mixture at 0°C.
Critical Control: Do not dump the reagent; rapid addition can lead to local heating and decomposition.
Reaction Phase:
Allow the mixture to warm to Room Temperature (RT).
Reflux is often required: Due to steric hindrance, RT stirring may be insufficient. Heat to mild reflux (60-65°C) for 4–12 hours.
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.[1] If the reaction stalls, add a catalytic amount of Tetrabutylammonium iodide (TBAI) (0.1 equiv) to facilitate the Finkelstein reaction (in situ conversion to the more reactive iodide).
Workup & Purification:
Quench carefully with saturated
solution.
Extract with EtOAc (
mL). Wash combined organics with Brine.
Dry over
, filter, and concentrate.
Purification: Flash Column Chromatography. Note that the product will likely be more lipophilic than the starting material due to the halogenated benzyl group.
Data Summary Table: Solvent & Base Effects
Condition
Base
Solvent
Temp
Yield
Notes
Standard
Acetone
Reflux
Low (<30%)
Too slow due to steric hindrance; Acetone boils too low.
Common
NaH
DMF
RT
Med (50-60%)
Risk: DMF can decompose to dimethylamine, reacting with the bromide (Impurity A).
This diagram illustrates the steric congestion at the reaction center and the competitive pathways.
Caption: The 2,6-dichloro substitution retards the SN2 transition state, requiring optimized conditions (Heat/Catalyst) while blocking side-reactions common in DMF.
Diagram 2: Synthesis Workflow
Caption: Optimized workflow for handling sterically hindered benzyl bromides.
References
ChemicalBook. (n.d.). 2,6-Dichloro-4-methylbenzyl bromide Product Properties and CAS 1807183-11-4. Retrieved from
University of California, Davis. (2025). Nucleophilic Substitution Reactions - Steric Hindrance in SN2. LibreTexts. Retrieved from
Cunningham, A., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison. University College Dublin. Retrieved from
National Institutes of Health (NIH). (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide. PubMed Central. Retrieved from
Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl bromide Safety and Handling. Retrieved from
Application Note: 2,6-Dichloro-4-methylbenzyl Bromide in Solid-Phase Synthesis
This Application Note is designed for researchers utilizing 2,6-Dichloro-4-methylbenzyl bromide (DCMB-Br) in solid-phase peptide synthesis (SPPS) and organic synthesis. Based on the chemical structure (a benzyl bromide w...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing 2,6-Dichloro-4-methylbenzyl bromide (DCMB-Br) in solid-phase peptide synthesis (SPPS) and organic synthesis.
Based on the chemical structure (a benzyl bromide with electron-withdrawing chlorines at the 2,6-positions and an electron-donating methyl group at the 4-position), this reagent is functionally categorized as a highly acid-stable building block . It is primarily used to introduce the 2,6-dichloro-4-methylbenzyl (DCMB) moiety, which serves as either a robust linker for Boc-chemistry or a permanent protecting group orthogonal to standard TFA cleavage conditions.
Executive Summary
2,6-Dichloro-4-methylbenzyl bromide (DCMB-Br) is a specialized alkylating agent used to functionalize solid supports or protect reactive side chains. Distinguished by the steric hindrance of the 2,6-dichloro substitution pattern, the resulting DCMB moiety exhibits exceptional stability toward trifluoroacetic acid (TFA) and nucleophilic attack.
Unlike acid-labile linkers (e.g., Rink, Sieber) that cleave with 1–5% TFA, the DCMB linkage requires strong acid conditions (HF, TFMSA) for cleavage. This makes it an indispensable tool for:
Boc-SPPS: Serving as a stable linker compatible with repetitive TFA deprotection cycles.
Orthogonal Synthesis: Creating "permanently" bound peptides for on-resin screening or modification.
Side-Chain Protection: Protecting Tyrosine, Serine, or Cysteine residues against premature deprotection during Fmoc-SPPS.
Chemical Mechanism & Stability Profile
The "Stability Paradox"
The utility of DCMB-Br lies in the electronic and steric conflict between its substituents:
4-Methyl Group (Electron Donating): Weakly stabilizes the benzylic carbocation (promoting cleavage).
2,6-Dichloro Groups (Electron Withdrawing & Steric): Strongly destabilize the carbocation through inductive effects and provide significant steric shielding of the benzylic carbon.
Net Result: The destabilizing/shielding effect of the chlorines dominates. The DCMB linkage is significantly more stable than a standard benzyl ether/ester and requires harsh acidolysis (HF or Trifluoromethanesulfonic acid) to cleave.
Comparative Acid Lability
The following table situates the DCMB linker within the spectrum of SPPS linkers:
Linker / Group
Cleavage Condition
Acid Sensitivity
Primary Application
Sieber / Rink
1–5% TFA (DCM)
Ultra-High
Protected fragment synthesis
Wang
95% TFA
High
Standard Fmoc-SPPS
Benzyl (Bzl)
HF / TFMSA
Low
Boc-SPPS
2,6-Dichlorobenzyl (DCB)
HF (High conc.)
Very Low
Side-chain protection (Tyr)
DCMB (This Reagent)
HF / TFMSA
Very Low
Robust anchoring / Protection
Visualization: Stability & Workflow
The following diagram illustrates the mechanistic stability of the DCMB linkage and its application workflow.
Caption: Workflow demonstrating the resistance of the DCMB linkage to standard TFA cleavage, requiring strong acid (HF/TFMSA) for release.
This protocol describes the attachment of DCMB-Br to an aminomethyl-polystyrene resin to create a DCMB-Amine Linker (analogous to a highly stable benzhydrylamine resin).
Swelling: Place 1.0 g of aminomethyl resin in a solid-phase reaction vessel. Swell in DCM for 30 min, then wash with DMF (3 x 10 mL).
Reagent Preparation: Dissolve DCMB-Br (3.0 equivalents relative to resin loading) in 10 mL of DMF. Add DIEA (4.0 equivalents).
Note: The excess base neutralizes the HBr generated during alkylation.
Coupling: Add the reagent solution to the resin.[1] Agitate gently (rocking or nitrogen bubbling) for 4–6 hours at room temperature.
Optimization: For higher loading, heat to 50°C, but ensure the solvent does not evaporate.
Washing: Drain the resin. Wash with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Validation (Kaiser Test): Perform a Kaiser test.
Result Interpretation: The test should still be positive (blue) because a secondary amine is formed. However, the intensity may decrease.
Secondary Validation: To confirm loading, couple a test Fmoc-amino acid. If the subsequent Fmoc deprotection yields a fulvene adduct (UV quantification), the linker is active.
Capping (Optional): If unreacted primary amines remain and you wish to silence them, treat with Acetic Anhydride/DIEA/DMF for 30 min.
Protocol B: Use as a Side-Chain Protecting Group
DCMB-Br can be used to protect the hydroxyl group of Tyrosine or the thiol of Cysteine in solution prior to loading onto the resin.
Synthesis of Fmoc-Tyr(DCMB)-OH:
Starting Material: Dissolve Fmoc-Tyr-OH (or Fmoc-Tyr-OtBu) in DMF.
Alkylation: Add 1.1 eq of DCMB-Br and 2.2 eq of Cs2CO3 (Cesium Carbonate).
Reaction: Stir at room temperature for 12 hours.
Workup: Dilute with water, extract with Ethyl Acetate, and purify via column chromatography.
Application: Use this building block in standard Fmoc-SPPS. The DCMB group will survive the final 95% TFA cleavage, yielding a peptide with a permanently protected Tyrosine (useful for structure-activity relationship studies or further modification).
Protocol C: Cleavage (High Acidolysis)
To remove the DCMB group or cleave the peptide from a DCMB-functionalized resin.
Safety Warning: This protocol uses Hydrogen Fluoride (HF) or TFMSA. These are extremely hazardous. Use specialized HF-resistant apparatus (Teflon) and full PPE.
Preparation: Dry the resin/peptide thoroughly under high vacuum over P2O5.
Scavenger Mix: Prepare a mixture of p-cresol and p-thiocresol (9:1). Add 1 mL per 0.1 g of resin.
Acid Addition:
Option A (HF): Condense anhydrous HF (10 mL) onto the resin at -78°C. Warm to 0°C and stir for 60 minutes.
Option B (TFMSA): Add Trifluoromethanesulfonic acid (TFMSA) / TFA / DMS / m-cresol (10:50:30:10). Stir for 2–4 hours at 0°C.
Extraction: Evaporate HF or precipitate from TFMSA with cold diethyl ether.
Purification: Dissolve the crude peptide in 10% Acetic Acid/Water and lyophilize.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Loading on Resin
Steric hindrance of the 2,6-dichloro group.
Increase reaction temperature to 50°C; use a stronger base (Cs2CO3) instead of DIEA; extend reaction time to 12h.
Incomplete Cleavage
High stability of the DCMB cation.
Extend HF reaction time; ensure "High HF" conditions (90% HF) rather than "Low HF".
Alkylation of Tryptophan
Carbocation re-attachment during cleavage.
Crucial: Use high concentrations of scavengers (p-cresol, thiocresol) to trap the 2,6-dichloro-4-methylbenzyl cation.
Precipitate in DMF
HBr salt formation.
Wash resin extensively with DCM/MeOH/DIEA cycles to remove salts before adding the next amino acid.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link
Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591–592. (Establishes the stability of 2,6-dichlorobenzyl groups). Link
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary: The "Steric Wall" Challenge
2,6-Dichloro-4-methylbenzyl bromide (CAS: 116668-52-5) represents a classic "privileged but problematic" scaffold in medicinal chemistry. While the 2,6-dichloro substitution pattern provides exceptional metabolic stability (blocking P450 oxidation sites) and rotational restriction (atropisomerism potential), it imposes a severe "steric wall" around the reactive benzylic center.
Standard nucleophilic substitutions (
) are kinetically suppressed by the ortho-chloro atoms, which block the backside attack trajectory. Furthermore, traditional Palladium-catalyzed cross-couplings often suffer from slow oxidative addition or competitive protodehalogenation.[1]
This guide details three catalytic methodologies specifically selected to bypass these steric barriers:
Cooperative Photoredox/Organocatalysis: For C-C bond formation (Giese coupling).[1][2]
Nickel-Catalyzed Reductive Cross-Coupling: For
bond construction.
Iron-Catalyzed C-S Coupling: A robust method for thioether synthesis without external reductants.[1][3][4]
Chemical Profile & Reactivity Analysis
Property
Data
Implication for Catalysis
Substrate
2,6-Dichloro-4-methylbenzyl bromide
Steric Bulk: High (Ortho-Cl). Electronic: Electron-rich (Para-Me).
Bond Dissociation Energy (C-Br)
~55-60 kcal/mol
Weak enough for radical generation, but requires activation.[1]
Reduction Potential
to V vs SCE
Difficult to reduce directly without very strong reductants.[1]
Dominant Mechanism
Radical ( or radical recombination)
is disfavored; is possible but slow due to destabilizing inductive effect of Cl (despite p-Me donation).[1]
Methodology A: Cooperative Photoredox/Organocatalysis (C-C Bond Formation)
Rationale: Direct single-electron reduction of benzyl bromides often requires high-energy UV light or harsh reductants.[1] By using 2,6-lutidine as a nucleophilic organocatalyst, we transiently convert the bromide into a lutidinium salt. This cationic intermediate has a significantly less negative reduction potential, allowing reduction by mild Iridium photocatalysts under Blue LED irradiation.[1]
Mechanism of Action[2][4][5][6][7][8][9]
Nucleophilic Activation: Lutidine attacks the benzyl bromide (reversible) to form a salt.[1][2]
Photoredox Gating: The excited Ir catalyst reduces the salt (SET), generating a benzylic radical and releasing lutidine.[1]
Radical Trapping: The benzylic radical engages in Giese coupling with electron-deficient alkenes.[1][5]
bonds (e.g., coupling with alkyl halides), Nickel catalysis is superior to Palladium. The mechanism involves a radical chain where the steric bulk of the 2,6-dichloro group actually stabilizes the intermediate radical, preventing dimerization relative to cross-coupling.
Protocol 2: Reductive Coupling with Alkyl Bromides[1]
) catalyzes the coupling of benzyl halides with disulfides.[1][3][4] This is a "green" alternative for forming C-S bonds, avoiding odorous thiols and strong bases.[1] The reaction is remarkably tolerant of steric hindrance because the active iron species inserts into the S-S bond first, then reacts with the benzyl halide via an inner-sphere mechanism that is less sensitive to steric blocking than .[1]
is volatile and toxic.[1] Handle strictly in a fume hood.
Assembly: In a screw-cap vial, combine benzyl bromide (0.5 mmol), disulfide (0.375 mmol), and
(5 mol%, 3.4 µL). Add Pinacolone (1 mL).
Heating: Heat to 105°C (reflux) for 12 hours.
Boost: If conversion is <80% (common for 2,6-dichloro substrates), add a second portion of
(5 mol%) and heat for another 12 hours.
Workup: Dilute with ether, wash with water.[1] No specific quenching is needed.[1]
References
Hanumanthu, R., & Weaver, J. D. (2024).[1][5] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Link
Semenya, J., Yang, Y., & Picazo, E. (2024).[1][4] Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society.[1][4] Link
Wang, Y., et al. (2022).[1][6] Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega.[1] Link
Fernández-Salas, J. A., & Alemán, J. (2023).[1][7] Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts. Chemistry - A European Journal.[1] Link
"common side products in reactions with 2,6-Dichloro-4-methylbenzyl bromide"
Executive Summary: The "Steric Cage" Challenge As researchers working with 2,6-Dichloro-4-methylbenzyl bromide , you are likely encountering lower-than-expected yields or persistent impurities.[1] The root cause is rarel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Steric Cage" Challenge
As researchers working with 2,6-Dichloro-4-methylbenzyl bromide , you are likely encountering lower-than-expected yields or persistent impurities.[1] The root cause is rarely the quality of your nucleophile, but rather the unique structural geometry of the electrophile.
The two chlorine atoms at the ortho (2,6) positions create a steric cage around the benzylic carbon. This significantly retards the standard
trajectory (backside attack). Consequently, your reaction kinetics are slowed, allowing thermodynamic competitors (water, solvent, or homocoupling) to dominate.
This guide details the four most common side products, their mechanistic origins, and how to suppress them.
Diagnostic Guide to Side Products
Side Product A: 2,6-Dichloro-4-methylbenzyl alcohol (Hydrolysis)
Symptom: Appearance of a polar spot on TLC (
~0.2–0.4 in Hex/EtOAc) or a broad O-H stretch in IR.
The Mechanism: Due to the steric bulk of the 2,6-dichloro substituents, direct
displacement is kinetically inhibited. However, the para-methyl group is electron-donating, which stabilizes the benzylic carbocation. This promotes an pathway where the bromide leaves before the nucleophile attacks. Once the carbocation forms, it is highly susceptible to quenching by trace moisture in your solvent or atmosphere.
Troubleshooting Protocol:
Solvent Integrity: Use anhydrous solvents (water <50 ppm). The
pathway is extremely sensitive to water.
Reagent Order: Do not premix the base and the benzyl bromide without the nucleophile present.
Atmosphere: Strictly use
or Ar lines; hygroscopic bases (like NaOH/KOH) will pull moisture from the air into the reaction.
Side Product B: Benzyl Ethers (Solvolysis)
Symptom: Unexpected non-polar peaks in NMR/GC. Mass spectrum shows
.
The Mechanism: If you use alcoholic solvents (Methanol, Ethanol) or nucleophilic solvents, the solvent acts as the nucleophile. Because the solvent is in vast molar excess compared to your reagent, even a weak nucleophile (MeOH) will outcompete your desired nucleophile via the
mechanism described above.
Troubleshooting Protocol:
Solvent Switch: Avoid protic solvents. Switch to polar aprotic solvents like DMF, DMSO, or NMP . These support the nucleophile without participating in the reaction.
Concentration: Run the reaction at higher concentrations (>0.5 M) to statistically favor the collision with your desired nucleophile over solvent impurities.
Side Product C: The "Wurtz" Dimer (1,2-bis(2,6-dichloro-4-methylphenyl)ethane)
Symptom: High molecular weight impurity (approx. 2x mass of starting material), very non-polar.
The Mechanism: Under strongly basic conditions or in the presence of trace transition metals, benzyl halides can undergo homocoupling. This is often radical-mediated.[2]
Troubleshooting Protocol:
Base Selection: Switch from "hard" bases (NaH, LDA) to "softer" bases (Carbonates, Bicarbonates) if possible.
Radical Scavenging: Degas solvents thoroughly to remove oxygen, which can promote radical formation.
Metal Exclusion: Ensure stir bars are not damaged (exposing Fe/Ni) and use non-metallic spatulas.
Side Product D: Benzal Bromide (Over-bromination artifact)
Symptom: A singlet in proton NMR shifted downfield from the benzylic
(typically >6.5 ppm).
The Mechanism: This is usually an impurity carried over from the synthesis of the starting material (radical bromination of the toluene derivative). If the starting material contained 2,6-dichloro-4-methylbenzal bromide, it will likely remain unreactive or degrade into the aldehyde.
Troubleshooting Protocol:
QC Check: Run a quantitative NMR of your starting material before use. Integration of the benzylic protons is critical.
Visualizing the Competing Pathways
The following diagram illustrates how the steric and electronic properties of the molecule divert the reaction into these side channels.
Caption: Figure 1. Kinetic competition between direct substitution (green) and side reactions (red). The 2,6-dichloro steric block slows the SN2 path, allowing SN1 pathways to compete if moisture or protic solvents are present.
Optimization Protocols
Protocol A: The "Finkelstein" Boost (For Slow Reactions)
If the steric hindrance is virtually stopping your reaction, convert the bromide to a more reactive iodide in situ.
Solvent: Acetone (anhydrous) or MEK.
Additive: Add 1.05 eq of Sodium Iodide (NaI).
Process: Stir for 30 mins. A white precipitate (NaBr) will form.
Reaction: Add your nucleophile. The intermediate 2,6-dichloro-4-methylbenzyl iodide is a better electrophile, and the iodide is a better leaving group, often overcoming the steric penalty.
Use this table to identify impurities in your crude mixture.
Impurity Type
Origin
1H NMR Signature (approx in )
Remediation
Benzyl Alcohol
Hydrolysis
ppm (s, ), broad OH
Dry Column Chromatography (alcohol is much more polar)
Benzyl Ether
Solvolysis (MeOH)
ppm (), ppm ()
Difficult to separate; prevent by changing solvent.
Benzaldehyde
Oxidation
ppm (s, CHO)
Bisulfite wash.
Dimer
Coupling
ppm (s, )
Recrystallization (Dimer is highly non-polar and crystalline).
Frequently Asked Questions (FAQ)
Q: Why can't I just use higher temperatures to force the reaction?A: While heat increases the rate of the desired reaction, it increases the rate of elimination and degradation exponentially. For this specific molecule, high heat (>80°C) often leads to darkening of the reaction mixture (tar formation) due to polymerization initiated by the benzyl cation. Stick to 40–60°C and use a catalyst (KI/NaI) instead.
Q: My starting material has a pink/purple tint. Is it safe to use?A: The color indicates free bromine (
) or traces of iodine. This is common in benzyl bromides stored for long periods. Wash a solution of the reagent with 5% Sodium Thiosulfate () until the color disappears, dry over , and use immediately. Free bromine can oxidize your nucleophile.
Q: Can I use ethanol as a solvent?A:No. As detailed in the "Solvolysis" section, the 4-methyl group stabilizes the carbocation enough that ethanol will act as a nucleophile, converting up to 30-50% of your starting material into the ethyl ether. Use Acetonitrile, DMF, or THF.
References
BenchChem. Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.[3] (Provides data on hydrolysis risks in chlorinated benzyl bromides).
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. (Foundational mechanism for ortho-substituted halide reactivity).
Asahina, Y., et al. Glycopeptide Synthesis Based on a TFA-Labile Protection Strategy. (Demonstrates usage of methylbenzyl bromide derivatives and reaction conditions). ResearchGate.
National Institutes of Health (PMC). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. (Details the synthesis of the bromide and common oxidative side products).
Technical Support Center: Purification of 2,6-Dichloro-4-methylbenzyl Bromide Derivatives
Topic: Purification techniques for products of 2,6-Dichloro-4-methylbenzyl bromide reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Reference ID: TSC-2024-BNBR-CL2 Introduction: The Steric...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification techniques for products of 2,6-Dichloro-4-methylbenzyl bromide reactions
Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Reference ID: TSC-2024-BNBR-CL2
Introduction: The Steric-Electronic Paradox
Welcome to the technical support hub for 2,6-Dichloro-4-methylbenzyl bromide . If you are here, you are likely struggling with low yields, persistent starting material, or "oiling out" during purification.
The Core Challenge: This reagent presents a unique synthetic conflict.
Steric Hindrance: The chlorine atoms at the 2,6-positions create a "shield" around the benzylic carbon, significantly retarding
attack. This often forces researchers to use excess alkylating agent or prolonged reaction times, leading to significant unreacted starting material.
Electronic Deactivation: While the methyl group at the 4-position is electron-donating, the two chlorine atoms are electron-withdrawing. This destabilizes the formation of the benzylic carbocation compared to unsubstituted benzyl bromide, making
pathways sluggish without polar protic solvents (which unfortunately promote hydrolysis).
This guide addresses the three most common support tickets we receive regarding this chemistry.
Module 1: Removing Unreacted Starting Material (The "Scavenger" Protocol)
User Query: "I used 1.5 equivalents of the bromide to drive the reaction, but now I can't separate the excess starting material from my product. They co-elute on TLC."
The Expert Solution: Chemical Scavenging
Because 2,6-dichloro-4-methylbenzyl bromide is non-polar and lacks ionizable groups, it often behaves similarly to ether or ester products on silica. The most robust purification method is not physical separation, but chemical modification.
Protocol: The Amine Quench
Transform the lipophilic benzyl bromide into a hydrophilic ammonium salt, which can be washed away with water.
Reaction Check: Ensure your main coupling reaction is complete.
Add Scavenger: Add 0.5 – 1.0 equivalents (relative to the excess bromide) of a secondary or tertiary amine.
Recommended:Morpholine or N,N-Dimethylglycine .
Why? Morpholine is nucleophilic enough to attack even this hindered bromide at slightly elevated temperatures, forming a precipitate.
Agitate: Stir at room temperature for 1-2 hours (or mild heat 40°C if reaction is slow).
Workup:
Dilute with an organic solvent (EtOAc or DCM).[1][2]
Wash with 1M HCl (to remove excess morpholine and the newly formed ammonium salt).
Wash with Brine.
Dry over
.
Result: The starting material is quantitatively removed into the aqueous layer.
Figure 1: Workflow for chemically scavenging unreacted benzyl bromide impurities.
Module 2: Chromatography Troubleshooting
User Query: "My product decomposes on the column, or I get a broad streak instead of a distinct spot."
Root Cause Analysis
Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). Electron-rich benzyl ethers or amines can undergo protodebenzylation or hydrolysis on the column.
Lachrymator Residue: Residual benzyl bromide degrades on silica, producing HBr, which autocatalyzes the decomposition of your product.
Troubleshooting Protocol
Issue
Solution
Mechanism
Streaking
1% Triethylamine (TEA)
Pre-washing the silica with 1% TEA in Hexane neutralizes acidic sites, preventing protonation of your product.
Co-elution
Change Selectivity
Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Methanol . Chlorinated aromatics often resolve better in aromatic solvents (Toluene) due to - interactions.
Product Loss
Flash Filtration
Avoid long columns. Use a short "plug" of silica (2-3 inches) to remove polar baseline impurities, then switch to recrystallization.
Module 3: Crystallization of "Greasy" Aromatics
User Query: "My product is an oil that refuses to solidify, even though it should be a solid."
The "Greasy" Factor
The 2,6-dichloro-4-methyl moiety is highly lipophilic ("greasy"). It disrupts crystal lattice formation if the solvent is too polar.
Recommended Solvent Systems
Do not rely on standard Ethanol/Water recrystallization. The hydrophobic chlorine atoms repel the water, causing the product to "oil out" (form a liquid phase) rather than crystallize.
Try these systems:
Heptane / Toluene (High Success):
Dissolve in minimum hot Toluene.
Add Heptane dropwise until cloudy.
Why: Toluene interacts well with the aromatic ring; Heptane acts as the anti-solvent without being as polar as water.
Methanol (Cold):
Dissolve in boiling Methanol.
Cool to -20°C (Freezer).
Note: Unlike water, methanol is organic enough to solvate the "greasy" chlorines slightly, preventing oiling out.
Module 4: Safety & Handling (Lachrymator Control)
User Query: "The fumes are unbearable even in the hood. How do I clean my glassware?"
Hazard: 2,6-Dichloro-4-methylbenzyl bromide is a severe lachrymator (tear gas). It binds to TRPA1 receptors in the eyes and lungs.
Decontamination Protocol (The "Quench Bath")
Never wash glassware directly with water or acetone in the open sink. This vaporizes the bromide.
Prepare a Quench Bath:
Mix Ethanol (500 mL) + Aqueous Ammonia (50 mL) .
Soak:
Submerge all dirty glassware, spatulas, and septa in this bath for 1 hour.
Chemistry: The ammonia rapidly converts the benzyl bromide to the benzyl amine (non-lachrymatory).
Rinse:
After soaking, rinse with water.[3] The glassware is now safe to handle outside the hood.
Summary Data Table: Physical Properties & Reactivity
Property
Data
Implication for Purification
Structure
2,6-Dichloro substitution
Steric Shield: Slow reaction rates; expect unreacted SM.
Melting Point
~50-55°C (varies by purity)
Low MP: Prone to oiling out; keep crystallization temps low.
Solubility
High in DCM, Toluene, EtOAc
Non-Polar: Requires non-polar mobile phases (Hexane/DCM).
Stability
Sensitive to Acid/Moisture
Silica Risk: Use neutralized silica; avoid prolonged water contact.
References
Reactivity of Hindered Benzyl Halides
Mechanistic insight into steric effects in
reactions.
Khan Academy.[4] (2013).[2] Steric hindrance | Substitution and elimination reactions.[4][5]
Lachrymator Handling & Safety
Safety protocols for Benzyl Bromide handling and quenching.
Common Organic Chemistry. (n.d.). Benzyl Bromide Reagent Guide.
Purification via Scavenging
Use of amines to remove alkyl halide impurities.[1][6]
ResearchGate Discussion. (2014).[1] How does one separate Benzyl bromide from the reaction mixture?
Recrystallization of Chlorinated Aromatics
Solvent selection str
University of Rochester. (n.d.). Solvents for Recrystallization.
"troubleshooting guide for derivatization with 2,6-Dichloro-4-methylbenzyl bromide"
Technical Support Center: Derivatization with 2,6-Dichloro-4-methylbenzyl bromide As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Derivatization with 2,6-Dichloro-4-methylbenzyl bromide
As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals using 2,6-Dichloro-4-methylbenzyl bromide for derivatization. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
This guide is structured to address common issues encountered during the derivatization workflow, from initial reagent handling to final analysis.
Section 1: Reagent & Pre-Reaction Considerations
Q1: My 2,6-Dichloro-4-methylbenzyl bromide reagent is a solid. How should I properly store and handle it?
A1: 2,6-Dichloro-4-methylbenzyl bromide is a solid with a melting point around 54-56°C.[1] Proper storage is critical to maintain its reactivity. It should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at room temperature.[2] Benzyl bromides are sensitive to moisture, which can cause hydrolysis to the corresponding, unreactive benzyl alcohol, reducing the efficiency of your derivatization. They are also classified as corrosive and can cause severe skin burns and eye damage, so always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[1][3][4]
Q2: What solvents are recommended for dissolving 2,6-Dichloro-4-methylbenzyl bromide and for the derivatization reaction?
A2: The choice of solvent is crucial. Aprotic solvents are generally recommended to avoid reacting with the reagent. Commonly used solvents for alkylation reactions include:
Acetonitrile (ACN): A polar aprotic solvent that is an excellent choice for many derivatization reactions.
Acetone: Another suitable polar aprotic solvent.
N,N-Dimethylformamide (DMF): Often used for its high boiling point and ability to dissolve a wide range of compounds, which can be beneficial for less soluble analytes.[5]
Toluene: A non-polar aprotic solvent that can also be effective.
Crucially, the solvent must be anhydrous (dry) . The presence of water will lead to reagent degradation and significantly lower your derivatization yield.[6][7]
Section 2: Reaction Optimization & Execution
Q3: I am seeing very low or no derivatization yield. What are the most common causes?
A3: Low yield is a frequent issue in derivatization.[8] A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low derivatization yield.
Key areas to investigate:
Reagent Integrity: As discussed in Q1, the reagent is moisture-sensitive. If it has been stored improperly or is old, it may have degraded.
Presence of Water: Moisture in your solvent, glassware, or sample can hydrolyze the reagent. Always use high-quality anhydrous solvents and consider drying your glassware in an oven before use.[6]
Stoichiometry: The reaction requires a base to deprotonate the analyte's active hydrogen (e.g., on a carboxylic acid or phenol). Ensure you are using a suitable non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) in sufficient quantity. It is also common practice to use an excess of the derivatizing reagent to drive the reaction to completion.[6][5]
Reaction Conditions: Many derivatization reactions require heat to proceed at a reasonable rate.[7] If you are running the reaction at room temperature with no success, try heating it. Reaction times can also vary significantly, from minutes to several hours.[6][7]
Steric Hindrance: The analyte itself might be sterically hindered, making it difficult for the bulky derivatizing agent to access the reactive site.[6] In such cases, more forcing conditions (higher temperature, longer time) or the addition of a catalyst may be necessary.
Q4: What kind of catalyst can I use, and when is it necessary?
A4: A catalyst is typically required when derivatizing sterically hindered functional groups or less reactive ones, such as secondary amines or tertiary alcohols.[6] For alkylation reactions with benzyl bromides, a phase-transfer catalyst (PTC) like tetrabutylammonium hydroxide (TBH) or a crown ether can be highly effective. The PTC helps transport the deprotonated analyte from the solid or aqueous phase into the organic phase where the derivatizing reagent resides, accelerating the reaction. In some cases, adding potassium iodide (KI) can improve the reaction efficiency for less reactive benzyl chlorides by converting them in-situ to the more reactive benzyl iodides; a similar principle may apply to improving the reactivity of this benzyl bromide.[9]
Q5: I am observing multiple peaks in my chromatogram that I suspect are byproducts. What could they be?
A5: The appearance of unexpected peaks is a common problem.[10] Potential sources include:
Unreacted Reagent: Excess 2,6-Dichloro-4-methylbenzyl bromide may be visible in your analysis.
Hydrolysis Product: If moisture was present, you might see the 2,6-Dichloro-4-methylbenzyl alcohol peak.
Side Reactions: The reagent could potentially react with other nucleophilic sites on your analyte if it has multiple functional groups. It could also react with impurities in your sample or solvent.
Reagent Impurities: The derivatizing reagent itself may contain impurities from its synthesis.[11]
To identify these peaks, run controls: inject a solution of only the derivatizing reagent and another of your underivatized analyte. This will help you distinguish between reagent-based impurities, unreacted starting material, and the desired derivative.
Section 3: Post-Reaction & Analysis
Q6: How should I "work up" my reaction before analysis by GC or HPLC?
A6: A proper work-up is essential to remove excess reagents and byproducts that can interfere with analysis and contaminate your instrument.[5][12] A typical procedure involves:
Quenching: Add a quenching agent to destroy any unreacted 2,6-Dichloro-4-methylbenzyl bromide. A simple method is to add a small amount of methanol.
Liquid-Liquid Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a mild aqueous base (like sodium bicarbonate solution) to remove the base catalyst and other water-soluble impurities.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and then evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
Reconstitution: Reconstitute the dried residue in a solvent suitable for your chromatographic analysis (e.g., hexane for GC, acetonitrile/water for HPLC).
Q7: My derivative peak is showing poor peak shape (e.g., tailing or fronting) in my chromatogram.
A7: Poor peak shape often points to chromatographic issues rather than the derivatization itself.[12]
For GC Analysis: Tailing can be caused by active sites in the GC inlet or on the column.[7] Compounds with active hydrogens (like -OH, -NH) are prone to this, which is the very reason for derivatization.[13] If your derivative still shows tailing, it could indicate incomplete derivatization. Also, ensure your GC liner is clean and consider using a deactivated liner.
For HPLC Analysis: Peak tailing for basic compounds can result from interactions with residual silanols on the silica support.[12] Ensure your mobile phase is appropriately buffered. Overloading the column with too much sample can also cause peak distortion.[12]
Analyte Stability: The derivative itself might be unstable and degrading on the column or in the inlet.[10][14] This can be checked by preparing a fresh standard and injecting it immediately.[10]
Experimental Protocols & Data
General Derivatization Workflow
The following diagram illustrates a standard workflow for derivatization using 2,6-Dichloro-4-methylbenzyl bromide.
Caption: General experimental workflow for derivatization.
Step-by-Step General Protocol for Derivatizing a Carboxylic Acid
Preparation: In a clean, dry vial, dissolve ~1-5 mg of the carboxylic acid analyte in 500 µL of anhydrous acetonitrile.
Add Base: Add 2-3 equivalents of a powdered anhydrous base, such as potassium carbonate (K₂CO₃).
Add Reagent: Add 1.5-2 equivalents of 2,6-Dichloro-4-methylbenzyl bromide.
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours. Monitor the reaction's progress by analyzing aliquots if necessary.[7]
Work-up: Cool the vial to room temperature. Add 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly.
Extraction: Allow the layers to separate. Carefully transfer the top organic layer to a new vial.
Drying & Concentration: Add a small amount of anhydrous sodium sulfate to the organic layer to remove residual water. Filter or decant the solvent into a clean vial and evaporate to dryness under a gentle stream of nitrogen.
Analysis: Reconstitute the residue in a suitable volume of solvent for your chromatographic analysis.
Table 1: Typical Reaction Parameters
Parameter
Recommended Range/Value
Rationale & Key Considerations
Solvent
Acetonitrile, Acetone, DMF
Must be aprotic and anhydrous to prevent reagent hydrolysis.[6]
Base
K₂CO₃, Cs₂CO₃, DIPEA
A non-nucleophilic base is required to deprotonate the analyte without reacting with the reagent.
Reagent:Analyte Ratio
1.5:1 to 3:1 (molar)
An excess of the derivatizing reagent is used to drive the reaction towards completion.[6][5]
Temperature
50 - 90°C
Heating is often required to increase the reaction rate, especially for hindered analytes.[7]
Reaction Time
30 min - 24 hours
Highly dependent on analyte reactivity and temperature. Monitor progress for unknown compounds.[7]
Catalyst (if needed)
TBAI, TBH, 18-Crown-6
Used for sterically hindered or less reactive functional groups to improve reaction kinetics.
References
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC . (2022). National Center for Biotechnology Information. [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace . (2012). SciSpace. [Link]
Analyte Derivatization as an Important Tool for Sample Preparation | LCGC International . (2018). LCGC International. [Link]
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - ResearchGate . (2022). ResearchGate. [Link]
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Publishing . (2019). Royal Society of Chemistry. [Link]
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC . National Center for Biotechnology Information. [Link]
CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents.
Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography - Oreate AI Blog . (2026). Oreate AI. [Link]
Selected Chromatographic Methods for Determining the Biological Activity of Substances - MDPI . (2024). MDPI. [Link]
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an - Academic Journals . (2012). Academic Journals. [Link]
How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse . (2025). Patsnap. [Link]
"managing steric hindrance in reactions of 2,6-Dichloro-4-methylbenzyl bromide"
This technical guide addresses the specific challenges associated with 2,6-Dichloro-4-methylbenzyl bromide . This intermediate is notoriously difficult to work with due to the "ortho-effect," where the two chlorine atoms...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with 2,6-Dichloro-4-methylbenzyl bromide . This intermediate is notoriously difficult to work with due to the "ortho-effect," where the two chlorine atoms at the 2,6-positions create a steric blockade that severely inhibits standard nucleophilic attack.
Status: Active Guide | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers
The Core Problem: "The Fortress Effect"
Before attempting a reaction, you must understand why standard protocols fail. This molecule presents a dual-barrier to reactivity:
Steric Blockade (
Inhibition): The bulky chlorine atoms at positions 2 and 6 physically shield the benzylic carbon. The backside attack trajectory (180° from the leaving group) required for mechanisms is effectively blocked.
Electronic Deactivation (
Retardation): While benzylic carbocations are usually stable, the 2,6-dichloro substituents are electron-withdrawing (inductive effect, ). This destabilizes the formation of the carbocation intermediate required for , despite the mild donating effect of the 4-methyl group.
The Result: The molecule sits in a "reactivity valley"—too hindered for
and too electron-poor for rapid .
Visualizing the Barrier
The following diagram maps the kinetic barriers and the necessary "bypasses" to force the reaction.
Figure 1: Decision logic for overcoming the reactivity barriers of 2,6-disubstituted benzyl halides.
Strategic Protocols (The "How-To")
Do not use standard conditions (e.g.,
in Acetone). Use one of the following high-success protocols.
Protocol A: The "Cesium Effect" (Recommended for General Synthesis)
Why it works: Cesium (
) is a large cation with a diffuse charge. It forms loose ion pairs with nucleophiles (like carboxylates or phenols), making the nucleophile "naked" and more reactive. This increased kinetic energy helps overcome the steric barrier.
Solvent: DMF (Anhydrous) or NMP.
Base: Cesium Carbonate (
).
Temperature: 40°C – 60°C (Avoid reflux to prevent polymerization).
) has a high affinity for Bromide (). It acts as a "chemical crowbar," forcibly pulling the leaving group off to generate the carbocation (forcing an -like mechanism) or stabilizing the transition state.
Reagent: Silver Oxide (
) or Silver Carbonate ().
Solvent: DCM or Toluene (Non-polar solvents work here because the reaction is surface-mediated).
Key Step: Protect from light.
Note: This is excellent for alkylating alcohols to ethers (Williamson ether synthesis variant) which usually fail with this substrate.
Why it works: Converts the Bromide to an Iodide. The C-I bond is longer and weaker, and Iodide is a better leaving group, slightly lowering the activation energy for substitution.
Q1: "I am seeing <10% conversion after 24 hours. What is wrong?"
Diagnosis: You are likely using a "tight" ion-pair base like Sodium Hydride (NaH) or Potassium Carbonate (
) in a solvent that doesn't solvate cations well (like THF).
The Fix:
Switch Solvent: Move to DMF or DMSO . The high dielectric constant is non-negotiable here to stabilize the transition state.
Add Catalyst: Add TBAI (Tetrabutylammonium iodide) at 5 mol%. The ammonium cation acts as a phase transfer catalyst and the iodide acts as a better nucleophile/leaving group shuttle.
Q2: "My product is forming, but I also see a hydrolysis byproduct (Benzyl Alcohol)."
Diagnosis: Trace water is competing with your nucleophile. Because the reaction is slow (due to sterics), water has ample time to attack the carbocation if the system isn't dry.
The Fix:
Use molecular sieves (4Å) in the reaction vessel.
Ensure your solvent is "Anhydrous grade" (water < 50 ppm).
Increase the concentration of your desired nucleophile to statistically outcompete water.
Q3: "Can I use a bulky nucleophile (e.g., tert-butyl amine or isopropyl alcohol)?"
Answer:No.
The "cone of steric hindrance" from the 2,6-dichloro groups overlaps with the bulk of a tertiary nucleophile.
Result: You will likely see no reaction or elimination/coupling side products.
Workaround: If you must attach a bulky group, attach a smaller linker first (like a linear diamine or a spacer) and build the bulk further away from the benzylic center.
Comparative Data: Reaction Rates
The table below illustrates the relative reactivity of benzyl bromides to demonstrate the severity of the 2,6-dichloro effect.
Substrate
Relative Rate ()
Dominant Barrier
Recommended Condition
Benzyl Bromide
100 (Fast)
None
Standard (/Acetone)
4-Methylbenzyl bromide
120 (Faster)
None (+I effect helps)
Standard
2-Chlorobenzyl bromide
15 (Slow)
Moderate Sterics
Heat or Polar Solvent
2,6-Dichloro-4-methyl...
< 1 (Very Slow)
Severe Sterics + Field Effect
/DMF or
References
Cesium Carbonate in Hindered Alkylation
Context: Use of
to alkylate hindered alcohols with 2,6-dichlorobenzyl bromide.
Comparative Validation Guide: HPLC-UV vs. UHPLC-MS/MS for 2,6-Dichloro-4-methylbenzyl Derivatives
Executive Summary & Chemical Context[1][2][3] 2,6-Dichloro-4-methylbenzyl bromide (CAS 19999-52-1) is a specialized alkylating agent used to introduce a lipophilic, electron-deficient benzyl moiety into pharmaceutical sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3]
2,6-Dichloro-4-methylbenzyl bromide (CAS 19999-52-1) is a specialized alkylating agent used to introduce a lipophilic, electron-deficient benzyl moiety into pharmaceutical scaffolds. While effective for modulating potency and metabolic stability in drug candidates, its use introduces a critical analytical duality:
The Product (API): The final synthesized compound containing the 2,6-dichloro-4-methylbenzyl group requires robust assay and purity testing.
The Impurity (Reagent): The unreacted bromide is a highly reactive alkyl halide, classified as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7) require its control at trace levels (often <1.5 µ g/day intake), necessitating sensitivity far beyond standard Quality Control (QC) limits.
This guide objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) to determine the correct validation strategy for your specific analytical needs.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The following table contrasts the performance characteristics of both methodologies specifically for compounds bearing the 2,6-dichloro-4-methylbenzyl moiety.
High. Relies on RT + Precursor Mass + Product Ion + Isotope Pattern .
Sensitivity (LOD)
~0.05% (500 ppm). Insufficient for PGI.
< 1 ppm. Essential for safety compliance.
Linearity Range
Broad (e.g., 80% - 120% of target conc).
Narrow, dynamic (trace levels: 1 - 100 ppm).
Robustness Risk
Co-elution with non-chromophoric impurities.
Matrix effects (Ion suppression).
Cost/Throughput
Low Cost / High Throughput.
High Cost / Moderate Throughput.
Recommendation
Use HPLC-UV for release testing of the synthesized drug substance where the target is the major component.
Use UHPLC-MS/MS for "Limit Tests" to prove the unreacted 2,6-dichloro-4-methylbenzyl bromide has been purged to safe levels.
Deep Dive: The "Chlorine Signature" Validation Strategy
The presence of two chlorine atoms on the benzyl ring provides a unique analytical advantage during validation. Chlorine naturally exists as isotopes
(75.8%) and (24.2%).
For any compound containing the 2,6-dichloro moiety, the Mass Spectrum will not show a single peak. It will display a distinct Isotopic Cluster with a mathematical intensity distribution of approximately 9:6:1 (M : M+2 : M+4).[2]
Validation Requirement (Specificity):
During method validation, you must demonstrate that your MS method tracks this specific pattern. If a peak appears at the correct retention time but lacks the 9:6:1 ratio, it is an interference, not your analyte.
Visualization: The Isotope Logic Workflow
Caption: Logical workflow for confirming specificity using the unique dichlorinated isotope signature.
Experimental Protocols
Method A: HPLC-UV (Assay & Purity)
Objective: Quantify the synthesized API.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Gradient: 5% B to 95% B over 20 min.
Detection: UV at 220 nm (Amide/Carbonyl) and 265 nm (Benzenoid absorption of the dichloro-benzyl ring).
System Suitability (SST):
Tailing Factor: < 1.5.
Theoretical Plates: > 5000.
%RSD of Standard (n=5): < 0.73% (Strict QC limit).
Method B: UHPLC-MS/MS (Trace PGI Analysis)
Objective: Detect unreacted 2,6-dichloro-4-methylbenzyl bromide at < 10 ppm.
Sample Preparation:
Dissolve API in 50:50 Acetonitrile:Water.
Crucial Step: Avoid using nucleophilic solvents (like Methanol) which can react with the bromide in the vial, causing false negatives (degradation).
Column: HSS T3 (High Strength Silica), 100 x 2.1 mm, 1.8 µm.
Mobile Phase:
A: 0.1% Formic Acid in Water (Protonation source).
B: 0.1% Formic Acid in Acetonitrile.
MS Source Parameters (ESI+):
Scan Mode: MRM (Multiple Reaction Monitoring) .
Transition: Monitor the loss of the bromide leaving group or the tropylium ion formation.
Example Transition:
.
Validation Steps (ICH Q2):
LOD Determination: Spike the bromide into the API matrix at decreasing concentrations until Signal-to-Noise (S/N) is ~3:1.
Accuracy (Recovery): Spike API at Limit Level (e.g., 10 ppm). Recovery must be 80-120%.
Validation Lifecycle Diagram (ICH Q2 R2)
The following diagram outlines the validation lifecycle required to support a regulatory filing for this compound.
Caption: Analytical lifecycle from development to routine monitoring, highlighting critical validation parameters.
Expert Insights & Troubleshooting
Stability of the Bromide
Issue: Benzyl bromides are thermally unstable and prone to hydrolysis.
Solution: During validation, perform a Solution Stability study immediately.
Protocol: Inject the standard solution every hour for 12 hours. If the peak area decreases by >2%, the method is not robust.
Fix: Use an autosampler cooled to 4°C and use aprotic solvents (Acetonitrile) rather than protic ones (Methanol/Water) for the diluent if possible.
Matrix Effects in MS
Issue: The high concentration of the API (matrix) can suppress the ionization of the trace bromide impurity.
Solution: Use the Standard Addition Method during validation accuracy studies rather than external calibration to compensate for matrix effects.
Carryover
Issue: Lipophilic benzyl halides stick to injection needles/tubing.
Solution: Implement a needle wash with high organic content (e.g., 90% Isopropanol) between injections.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[5][6][7] [Link]
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[8] (2017). [Link]
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. John Wiley & Sons.[9] (2011).[5][9] [Link]
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[4][6] [Link]
A Comparative Guide to the Quantitative Kinetic Analysis of 2,6-Dichloro-4-methylbenzyl bromide
This guide provides a comprehensive framework for the quantitative analysis of the reaction kinetics of 2,6-Dichloro-4-methylbenzyl bromide. Designed for researchers, chemists, and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the quantitative analysis of the reaction kinetics of 2,6-Dichloro-4-methylbenzyl bromide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis grounded in mechanistic theory. We will explore the anticipated reactivity of this substituted benzyl bromide in comparison to benchmark alternatives and provide the detailed experimental and analytical workflows necessary to generate robust, publication-quality kinetic data.
Introduction: The Importance of Kinetic Analysis
2,6-Dichloro-4-methylbenzyl bromide is a highly functionalized organic molecule with potential applications as an intermediate in the synthesis of complex chemical entities, including pharmaceuticals and agrochemicals. For process chemists and drug developers, understanding the reaction kinetics of such an intermediate is not merely an academic exercise; it is critical for process optimization, impurity profiling, and ensuring batch-to-batch reproducibility.
The reactivity of benzyl bromides is delicately balanced between two primary nucleophilic substitution pathways: the unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms.[1] The substituents on the aromatic ring dictate this balance through a combination of electronic and steric effects, profoundly influencing reaction rates and outcomes. This guide will dissect these influences and present a methodology to quantify them experimentally.
Theoretical Framework and Comparative Analysis
The reaction rate and mechanism of a benzylic halide are determined by the stability of the transition state. The phenyl ring's ability to stabilize both a partial positive charge in an Sₙ2 transition state and a full carbocation in an Sₙ1 intermediate makes benzyl halides particularly interesting.[2]
Competing Mechanisms: Sₙ1 vs. Sₙ2
The two primary nucleophilic substitution pathways are in constant competition. The choice of solvent, nucleophile, and substrate structure determines the dominant route.[3]
Sₙ1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the formation of a stable benzylic carbocation intermediate. This pathway is favored by polar protic solvents, weak nucleophiles, and electron-donating groups on the phenyl ring that stabilize the carbocation.[1]
Sₙ2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where the nucleophile attacks the carbon center as the leaving group departs. This pathway is favored by polar aprotic solvents, strong nucleophiles, and is highly sensitive to steric hindrance around the reaction center.
Figure 1: Competing Sₙ1 and Sₙ2 pathways for benzylic halides.
Substituent Effects on 2,6-Dichloro-4-methylbenzyl bromide
The unique substitution pattern of the target molecule creates a fascinating kinetic profile:
4-Methyl Group (para): This is an electron-donating group (EDG) via hyperconjugation. It will stabilize the formation of a benzylic carbocation, thus accelerating reactions with Sₙ1 character.[4]
2,6-Dichloro Groups (ortho): These groups exert two opposing effects:
Inductive Effect (-I): As electronegative halogens, they withdraw electron density from the ring, destabilizing a carbocation intermediate and slowing Sₙ1 reactions.
Steric Hindrance: Their presence at the ortho positions severely impedes the backside attack required for an Sₙ2 mechanism. This steric shield is often the dominant factor for ortho-substituted benzyl halides.
Hypothesis: For 2,6-Dichloro-4-methylbenzyl bromide, the profound steric hindrance from the two ortho-chloro substituents will likely suppress the Sₙ2 pathway significantly. The reaction may be forced down a slower Sₙ1 or borderline pathway, despite the destabilizing inductive effect of the chlorine atoms.
Comparative Substrates
To understand the kinetic contribution of each substituent, we compare our target with three well-characterized alternatives.
Table 1: Qualitative Comparison of Benzyl Bromide Derivatives.
Experimental Design for Quantitative Analysis
The objective is to determine the second-order rate constant (k) for the reaction of 2,6-Dichloro-4-methylbenzyl bromide with a model nucleophile and compare it to the alternatives. A classic Finkelstein reaction using sodium iodide in acetone is an excellent model system.[2]
Reaction: R-Br + NaI (acetone) → R-I + NaBr(s)
Why this system?
Trustworthiness: It is a well-documented Sₙ2 reaction, allowing for a clear mechanistic comparison.
Simplicity: The precipitation of sodium bromide provides a driving force, and the reaction can be easily monitored.
Self-Validation: The use of an internal standard in the analytical method corrects for injection volume errors, ensuring data robustness.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring the reaction. It allows for the simultaneous quantification of the starting material and product. A conductivity meter can also be used for solvolysis reactions.[2][6]
Detailed Experimental Protocol: Comparative Kinetic Study
This protocol outlines the steps to determine the rate constants for the reaction of the four benzyl bromides with sodium iodide in acetone.
Figure 2: Experimental workflow for the kinetic analysis.
Materials
2,6-Dichloro-4-methylbenzyl bromide and comparative substrates
Sodium Iodide (NaI), anhydrous
Acetone, HPLC grade, anhydrous
Naphthalene (or other suitable internal standard)
Sodium thiosulfate (Na₂S₂O₃)
Volumetric flasks, pipettes, and syringes
Thermostated water or oil bath
HPLC system with a C18 column and UV detector
Procedure
Preparation:
Prepare a 0.2 M stock solution of NaI in anhydrous acetone.
Prepare a 0.02 M stock solution of the benzyl bromide substrate and 0.01 M of the internal standard (naphthalene) in anhydrous acetone. Causality: Using a 10-fold excess of the nucleophile (NaI) establishes pseudo-first-order conditions, which simplifies the kinetic analysis by making the rate dependent only on the concentration of the benzyl bromide.[7]
Reaction Execution:
Place 20.0 mL of the benzyl bromide/internal standard solution into a jacketed reaction vessel connected to the thermostated bath set to 25.0 ± 0.1 °C.
Allow the solution to equilibrate for at least 15 minutes.
To initiate the reaction (t=0), rapidly add 20.0 mL of the pre-equilibrated 0.2 M NaI solution and start a timer. The final concentrations will be 0.01 M substrate and 0.1 M NaI.
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot.
Immediately quench the aliquot in a vial containing 5.0 mL of a 0.1 M aqueous sodium thiosulfate solution. Causality: The thiosulfate reacts instantly with the remaining iodide nucleophile, effectively stopping the reaction.
Analysis:
Analyze each quenched sample by HPLC. A typical method would be a C18 column with a mobile phase of acetonitrile/water, monitoring at a wavelength where both the substrate and internal standard absorb (e.g., 254 nm).
Record the peak area of the benzyl bromide and the internal standard for each time point.
Data Analysis and Interpretation
Calculate Concentration: For each time point, calculate the ratio of the peak area of the substrate to the peak area of the internal standard. This ratio is directly proportional to the concentration of the substrate.
Determine Reaction Order: Plot the natural logarithm of this peak area ratio (ln(Area_Ratio)) versus time (in seconds).
Calculate Rate Constant: If the reaction is first-order with respect to the substrate (as expected under these pseudo-first-order conditions), the plot will be a straight line.[8][9]
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
The true second-order rate constant (k) is calculated using the equation: k = k' / [NaI]
Repeat this entire procedure for each of the four substrates.
Illustrative Quantitative Data
The following table presents hypothetical, yet mechanistically realistic, data that one might expect from this experiment.
Substrate
k' (pseudo-first-order) (s⁻¹)
k (second-order) (M⁻¹s⁻¹)
Benzyl Bromide
1.5 x 10⁻³
1.5 x 10⁻²
4-Methylbenzyl Bromide
2.5 x 10⁻³
2.5 x 10⁻²
2,6-Dichlorobenzyl Bromide
8.0 x 10⁻⁵
8.0 x 10⁻⁴
2,6-Dichloro-4-methylbenzyl bromide
(Experimental Value)
(Experimental Value)
Table 2: Hypothetical Kinetic Data at 25°C in Acetone with 0.1 M NaI.
Interpretation of Hypothetical Results: The data would quantitatively confirm the theoretical predictions. The electron-donating 4-methyl group increases the rate, while the sterically hindering 2,6-dichloro groups dramatically decrease the rate. The value for the target compound will reveal the net outcome of these competing electronic and steric influences.
Conclusion
This guide provides a robust framework for the quantitative investigation of the reaction kinetics of 2,6-Dichloro-4-methylbenzyl bromide. By grounding the experimental design in sound mechanistic principles and employing a comparative approach, researchers can obtain high-fidelity data that is essential for process development and fundamental chemical understanding. The provided protocol is a self-validating system designed to yield reproducible and defensible kinetic parameters. The true reactivity of 2,6-Dichloro-4-methylbenzyl bromide lies at the intersection of powerful steric and electronic effects, and its quantitative determination will provide valuable insights for its application in chemical synthesis.
References
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2022). Hrčak. [Link]
Solvolysis of Substituted Benzyl Bromides. Journal of the Korean Chemical Society. [Link]
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2014). PMC. [Link]
Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. [Link]
Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society. [Link]
Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. [Link]
Aliphatic Nucleophilic Substitution. Dalal Institute. [Link]
Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Indian Academy of Sciences. [Link]
Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Illinois Chicago. [Link]
Electrocatalytic Reduction of Benzyl Bromide during Single Ag Nanoparticle Collisions. (2024). ACS Publications. [Link]
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2022). ResearchGate. [Link]
Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. (2020). Newera-spectro. [Link]
Reaction Kinetics. Journal of New Developments in Chemistry. [Link]
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022). PMC. [Link]
Taming of the DIBAL Promoted Debenzylation of α‐Cyclodextrin. Kinetics, Substituent Effects and Efficient Synthesis of Lings Tetrol. (2022). PMC. [Link]
"performance of 2,6-Dichloro-4-methylbenzyl bromide in different solvent systems"
[1][2] Executive Summary This guide provides a technical analysis of 2,6-Dichloro-4-methylbenzyl bromide (CAS: 2617-83-6), a specialized alkylating agent used in the synthesis of agrochemicals (e.g., dicamba intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical analysis of 2,6-Dichloro-4-methylbenzyl bromide (CAS: 2617-83-6), a specialized alkylating agent used in the synthesis of agrochemicals (e.g., dicamba intermediates) and pharmacophores.[1]
Unlike unsubstituted benzyl bromide, this molecule presents a unique challenge: the "Ortho-Wall" effect . The two chlorine atoms at the 2,6-positions create significant steric hindrance that retards standard
back-side attacks. Consequently, solvent selection is not merely about solubility; it is the primary determinant of reaction success.
Key Findings:
Optimal Performance: Polar aprotic solvents (DMF, NMP) are required to drive the reaction rate by enhancing nucleophilicity, compensating for the steric barrier.
High Risk: Protogenic solvents (Alcohols) lead to rapid solvolysis and ether by-products due to the stabilization of the carbocation by the para-methyl group.
Scalability: Biphasic systems (Toluene/Water) with Phase Transfer Catalysis (PTC) offer the best balance of rate and purification for kilogram-scale applications.[1]
Chemical Profile & The "Ortho-Wall"[1]
To understand solvent performance, one must first understand the substrate's structural constraints.
Feature
Specification
Impact on Reactivity
Leaving Group
Bromide ()
Good leaving group; susceptible to substitution.
2,6-Dichloro
Steric Bulk
The Ortho-Wall: Blocks nucleophilic approach; significantly slows rates compared to benzyl bromide.
4-Methyl
Electronic Donor
Stabilizes the benzylic carbocation via hyperconjugation, slightly increasing susceptibility.[1]
Mechanism Visualization
The following diagram illustrates the kinetic competition dictated by the solvent choice.
[1]
Comparative Solvent Performance Analysis
The following data compares the performance of 2,6-Dichloro-4-methylbenzyl bromide against standard alternatives in various systems.
A. Solvent System Efficiency Table
Data estimated based on relative kinetic rates of substituted benzyl halides (Hammett equation correlations).
Critical. Requires NaI catalyst (Finkelstein conditions) + DMF.[1]
Experimental Protocols
Protocol A: High-Yield Alkylation (Lab Scale)
Objective: Synthesis of a secondary amine using 2,6-Dichloro-4-methylbenzyl bromide.
System: DMF (Polar Aprotic).[1][2]
Preparation: Dissolve 1.0 eq of nucleophile (e.g., amine) and 1.2 eq of inorganic base (
or ) in anhydrous DMF (0.5 M concentration).
Expert Note: Cesium carbonate is preferred over potassium carbonate because the larger Cesium ion disrupts ion pairing, further "exposing" the carbonate to deprotonate the nucleophile effectively.
Addition: Cool the mixture to 0°C. Add 1.05 eq of 2,6-Dichloro-4-methylbenzyl bromide dropwise.
Why 0°C? Although the reaction needs heat to finish, the initial mixing is exothermic. Controlling the temp prevents immediate double-alkylation.
Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remaining after 4 hours, heat to 60°C.
Endpoint: Monitor consumption of the bromide (
in 10% EtOAc/Hex).
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer 3x with water (crucial to remove DMF).[1]
Objective: Determine the optimal solvent for a specific nucleophile.
Troubleshooting & Safety
Common Issues
Low Conversion:
Cause: The "Ortho-Wall" is blocking the nucleophile.
Solution: Switch from Acetone/Acetonitrile to DMF or NMP .[1] Add a catalytic amount of Sodium Iodide (NaI) to form the more reactive transient benzyl iodide (Finkelstein condition).
Ether By-products:
Cause: Use of methanol or ethanol as solvent.
Solution: Switch to strictly aprotic solvents. If protic solvent is required for solubility, use Isopropanol (sterically bulkier than MeOH) to reduce solvolysis rates.[1]
Safety (HSE)
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. All solids and solutions must be handled in a fume hood.
Corrosive: Hydrolyzes to release HBr.[1] Glassware should be rinsed with a dilute base solution before removal from the hood.
References
BenchChem. (2025).[1] Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. (Provides kinetic baselines for substituted benzyl bromides). Link[1]
Sigma-Aldrich. (n.d.).[1] 2,6-Dichlorobenzyl bromide Product Sheet & Safety Data. Link
Aslam, M.H., et al. (2014).[1] Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham Theses. (Establishes solvolysis risks in protic media). Link
Master Organic Chemistry. (2012). Solvent Effects in Substitution Reactions. (Foundational physical organic chemistry regarding SN2/SN1 solvent dependence). Link
Huang, Y., Wayner, D.D.M. (1990).[1] Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society.[3] (Discusses electron transfer vs substitution mechanisms). Link[1]
A Comparative Guide to the Cross-Reactivity of 2,6-Dichloro-4-methylbenzyl Bromide with Common Functional Groups
This guide provides an in-depth analysis of the cross-reactivity of 2,6-dichloro-4-methylbenzyl bromide with a variety of common functional groups. As a highly reactive alkylating agent, understanding its selectivity is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the cross-reactivity of 2,6-dichloro-4-methylbenzyl bromide with a variety of common functional groups. As a highly reactive alkylating agent, understanding its selectivity is paramount for researchers, medicinal chemists, and drug development professionals in designing synthetic routes and predicting potential off-target reactions. This document offers a comparative overview, supported by established chemical principles and experimental data from analogous systems, to guide the effective and safe use of this versatile reagent.
Introduction to 2,6-Dichloro-4-methylbenzyl Bromide: A Sterically Hindered and Electronically Tuned Electrophile
2,6-Dichloro-4-methylbenzyl bromide is a substituted benzylic halide, a class of compounds well-known for their utility in organic synthesis as alkylating agents. The reactivity of this specific molecule is modulated by three key structural features:
The Benzylic Bromide: The bromine atom is an excellent leaving group, and its position on a benzylic carbon allows for the formation of a resonance-stabilized benzylic carbocation intermediate, facilitating nucleophilic substitution reactions.[1]
Ortho-Substitution (2,6-Dichloro): The two chlorine atoms flanking the benzylic carbon introduce significant steric hindrance. This steric bulk can influence the reaction mechanism, potentially favoring SN1-type pathways over SN2 by impeding the backside attack required for the latter.[2] Furthermore, the electron-withdrawing nature of chlorine atoms can destabilize the developing positive charge of a carbocation, potentially slowing down SN1 reactions compared to unsubstituted benzyl bromide.
Para-Substitution (4-Methyl): The methyl group at the para position is an electron-donating group. It helps to stabilize the benzylic carbocation intermediate through hyperconjugation and inductive effects, which can accelerate SN1-type reactions.[2]
The interplay of these steric and electronic factors dictates the reactivity and selectivity of 2,6-dichloro-4-methylbenzyl bromide towards various nucleophiles.
Comparative Reactivity with Nucleophilic Functional Groups
The cross-reactivity of 2,6-dichloro-4-methylbenzyl bromide is primarily a function of the nucleophilicity of the reacting functional group. The following sections compare its reactivity with common nucleophiles encountered in organic and medicinal chemistry.
Amines: High Reactivity and Potential for Over-Alkylation
Amines are generally excellent nucleophiles and react readily with benzylic halides.[3] The reaction of 2,6-dichloro-4-methylbenzyl bromide with primary and secondary amines is expected to proceed efficiently to form the corresponding N-benzylated products.
Key Considerations:
Over-alkylation: Primary amines can be alkylated twice, and secondary amines can be alkylated to form tertiary amines, which can then be further alkylated to form quaternary ammonium salts.[3] This lack of selectivity can be a significant drawback.
Reaction Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HBr byproduct. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile generally being effective.[4]
Steric Effects: While the steric hindrance from the 2,6-dichloro groups might slightly temper the reaction rate compared to unhindered benzyl bromides, the high nucleophilicity of amines generally ensures that the reaction proceeds.
Experimental Protocol: N-Benzylation of a Primary Amine
To a solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous acetonitrile (0.1 M) at 0 °C, add a solution of 2,6-dichloro-4-methylbenzyl bromide (1.05 eq.) in anhydrous acetonitrile dropwise.
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Potential over-alkylation of primary amines.
Thiols: Excellent Nucleophiles Leading to Thioethers
Thiols are highly nucleophilic, often more so than their corresponding alcohols in polar protic solvents. They react rapidly with benzylic bromides to form stable thioethers.[5][6] This reaction is generally very efficient and selective.
Key Considerations:
Thiolate Anion: The reaction is typically performed in the presence of a base (e.g., K2CO3, Et3N) to deprotonate the thiol to the more nucleophilic thiolate anion.[5]
Selectivity: The reaction is highly selective for the sulfur atom, even in the presence of other nucleophilic groups like alcohols or phenols.[5]
Reaction Conditions: The reaction can often be carried out under mild conditions, including in aqueous media.[5]
Experimental Protocol: S-Benzylation of a Thiol
To a solution of the thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF (0.2 M), add 2,6-dichloro-4-methylbenzyl bromide (1.1 eq.).
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
Pour the reaction mixture into water and extract with diethyl ether.
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Alcohols are weaker nucleophiles than amines or thiols. Their reaction with 2,6-dichloro-4-methylbenzyl bromide to form benzyl ethers typically requires more forcing conditions.
Key Considerations:
Alkoxide Formation: The alcohol must be deprotonated to the more nucleophilic alkoxide using a strong base such as sodium hydride (NaH).[7][8]
Williamson Ether Synthesis: This reaction is a classic example of the Williamson ether synthesis.[9]
Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are typically used to avoid quenching the strong base.
Experimental Protocol: O-Benzylation of an Alcohol
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,6-dichloro-4-methylbenzyl bromide (1.2 eq.) in anhydrous THF.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Carefully quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Carboxylic Acids: Formation of Benzyl Esters
Carboxylic acids can be O-alkylated by 2,6-dichloro-4-methylbenzyl bromide to form benzyl esters. The nucleophilicity of the carboxylate anion is key to this transformation.
Key Considerations:
Carboxylate Formation: The carboxylic acid is typically deprotonated with a mild base like sodium bicarbonate or triethylamine to form the carboxylate anion.[10][11]
Reaction Conditions: The reaction is often carried out in a polar aprotic solvent such as DMF at room temperature or with gentle heating.[10]
Alternative Methods: Fischer esterification, which involves reacting the carboxylic acid with benzyl alcohol under acidic conditions, is an alternative but can require harsh conditions.[12]
Experimental Protocol: Benzyl Ester Formation
To a solution of the carboxylic acid (1.0 eq.) and sodium bicarbonate (1.5 eq.) in DMF (0.3 M), add 2,6-dichloro-4-methylbenzyl bromide (1.1 eq.).
Stir the reaction mixture at 50 °C for 6-18 hours.
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purify the crude product by crystallization or column chromatography.
Summary of Comparative Reactivity
The following table summarizes the expected relative reactivity of 2,6-dichloro-4-methylbenzyl bromide with various functional groups.
Functional Group
Nucleophile
Relative Reactivity
Typical Base
Product
Thiol
R-S-
Very High
K2CO3, Et3N
Thioether
Amine (1°, 2°)
R-NH2, R2NH
High
Et3N, DIPEA
Alkylated Amine(s)
Carboxylate
R-COO-
Moderate
NaHCO3, Cs2CO3
Benzyl Ester
Alcohol
R-O-
Low to Moderate
NaH, KOtBu
Benzyl Ether
Caption: General order of nucleophilicity and reactivity.
Conclusion
2,6-Dichloro-4-methylbenzyl bromide is a potent electrophile whose reactivity is a delicate balance of steric hindrance and electronic effects. Its cross-reactivity profile indicates a high propensity to react with soft and highly basic nucleophiles. Thiols and amines are expected to react most readily, followed by carboxylic acids and then alcohols, which generally require stronger activation. Understanding this hierarchy of reactivity is crucial for synthetic planning, enabling chemists to achieve selective transformations and avoid unwanted side reactions. The provided protocols offer a starting point for the practical application of this reagent, though optimization for specific substrates is always recommended.
References
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
Aubort, J. D., & Hudson, R. F. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.
Organic Chemistry Portal. Benzyl Ethers. Retrieved from [Link]
Paramasivan, D., & Srinivasan, P. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(5-6), 675-678.
Lee, W. I., & Lee, I. (1985). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT IN THE MICHAEL ADDITION RECTION OF AMIDES TO P-TOLYL VINYL SULFONE. Journal of the Korean Chemical Society, 29(3), 257-262.
Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl α,β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
Bremner, J. B., & Samosorn, S. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2010(9), 216-228.
Wikipedia. Amine alkylation. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
Google Patents. CN1118448C - The preparation method of benzyl-ether.
ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
ResearchGate. (2020, February 14). Problem in Ether Synthesis? Retrieved from [Link]
ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]
Organic Chemistry Portal. Benzyl Esters. Retrieved from [Link]
SID. A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Retrieved from [Link]
ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
Google Patents. JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid.
Science of Synthesis. Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from [Link]
PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
ACS Publications. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]
Google Patents. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
Interchim. Functional groups in (bio)chemistry. Retrieved from [Link]
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
Wiley Online Library. (2005, April 15). Relative Reactivities of Functional Groups as the Key to Multicomponent Reactions. Retrieved from [Link]
ACS Publications. (2021, July 19). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 4). 2.4: Functional Groups: Centers of Reactivity. Retrieved from [Link]